molecular formula C8H6BrClF2O B071853 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene CAS No. 175203-19-7

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Cat. No.: B071853
CAS No.: 175203-19-7
M. Wt: 271.48 g/mol
InChI Key: QRNJNYWUYRMEPW-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS 175203-19-7) is a high-purity, multifunctional halogenated aromatic intermediate designed for advanced organic synthesis. Its molecular structure, incorporating bromo, chloro, and fluoro substituents, along with an ether side chain, makes it a highly valuable and versatile scaffold for constructing complex molecules in medicinal chemistry and materials science. Main Applications & Research Value: Pharmaceutical Intermediate: This compound serves as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and complex organic molecules. Its structure allows for sequential and selective functionalization, enabling researchers to build molecular complexity in a controlled manner. Versatile Building Block: The presence of multiple halogen atoms (Br, Cl, F) offers distinct reactivity pathways. The bromine and chlorine are amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic aromatic substitution, while the fluorine atoms can influence the compound's electronic properties and metabolic stability. Specialty Chemicals & Materials: This intermediate is useful in the development of compounds with specific electronic or steric properties, finding potential applications in the creation of organic semiconductors, liquid crystals, and other advanced materials. Physical & Chemical Data: CAS Number: 175203-19-7 Molecular Formula: C₈H₆BrClF₂O Molecular Weight: 271.49 g/mol Boiling Point: 119-122 °C at 15 mmHg Density: 1.636 g/cm³ Refractive Index: 1.515 Storage: Store sealed in a dry environment at 2-8°C . Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNJNYWUYRMEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OCCCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371254
Record name 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-19-7
Record name 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 175203-19-7

This guide provides a comprehensive technical overview of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and applications, grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted benzene derivative characterized by the presence of bromine, chlorine, and fluorine atoms, along with an ether linkage. This unique combination of functionalities imparts specific reactivity and physical properties, making it a valuable intermediate in multi-step organic syntheses.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 175203-19-7[1]
Molecular Formula C₈H₆BrClF₂O[1]
Molecular Weight 271.49 g/mol [1]
IUPAC Name This compound[1]
Appearance Not explicitly stated in provided results; likely a liquid or low-melting solid based on related compounds.
Boiling Point Not explicitly stated in provided results.
Density Not explicitly stated in provided results.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through a Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). In this case, the synthesis would proceed by the reaction of 2-bromo-4,6-difluorophenol with a suitable chloroethoxy-containing electrophile, such as 1-bromo-2-chloroethane.

Proposed Synthetic Pathway

The key transformation is the O-alkylation of the phenoxide ion derived from 2-bromo-4,6-difluorophenol. The phenolic proton is acidic and can be readily removed by a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-bromo-2-chloroethane in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

Caption: Proposed Williamson ether synthesis for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for Williamson ether synthesis and is expected to be effective for the target molecule.

  • Reactant Preparation: To a solution of 2-bromo-4,6-difluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, used with caution).

  • Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

  • Alkylation: Add 1-bromo-2-chloroethane (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Structural Characterization

Table 2: Predicted Spectral Data

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The two methylene groups of the chloroethoxy chain will appear as triplets around 3.8-4.5 ppm.
¹³C NMR Aromatic carbons will appear in the range of 100-160 ppm, with carbons attached to fluorine showing characteristic C-F coupling. The methylene carbons of the chloroethoxy group will appear in the range of 40-70 ppm.
Mass Spec (MS) The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the chloroethoxy side chain.
Infrared (IR) Characteristic peaks for C-O-C stretching (ether) around 1050-1150 cm⁻¹, C-F stretching around 1100-1300 cm⁻¹, and C-Cl stretching around 600-800 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹.

Applications in Research and Drug Development

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups. The bromo and chloro substituents on this compound provide reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

The chloroethoxy side chain can also be a site for further functionalization. The terminal chlorine can be displaced by various nucleophiles to introduce a wide range of functionalities, making this compound a versatile scaffold for the synthesis of compound libraries for drug discovery screening. While specific therapeutic applications for compounds directly derived from this molecule are not widely published, its structural motifs are present in various classes of biologically active molecules.

Applications main This compound pharma Pharmaceutical Synthesis main->pharma Building Block agro Agrochemical Development main->agro Intermediate material Materials Science main->material Monomer Precursor sub_pharma1 Scaffold for Drug Discovery pharma->sub_pharma1 sub_pharma2 Synthesis of Bioactive Molecules pharma->sub_pharma2

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on Safety Data Sheets (SDS) for this compound.

  • Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction. It may also cause damage to organs through prolonged or repeated exposure and is likely toxic to aquatic life.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Avoid release to the environment.

  • First Aid:

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research, as well as in materials science. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex molecules. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and essential safety information to enable its effective and safe use in a research and development setting.

References

[1] Matrix Fine Chemicals. This compound | CAS 175203-19-7. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is a halogenated aromatic ether that has emerged as a significant building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring a difluorinated benzene ring substituted with a bromine atom and a chloroethoxy group, offers a versatile platform for the construction of complex molecular architectures. The presence of multiple halogen atoms provides distinct reactive sites for various chemical transformations, while the fluorinated core can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning role in the field of drug discovery.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. The key identifiers and structural representation of this compound are detailed below.

IdentifierValueSource
CAS Number 175203-19-7[1]
Molecular Formula C₈H₆BrClF₂O[1]
Molecular Weight 271.49 g/mol [1]
IUPAC Name This compound
Synonyms 1-(2-Bromo-4,6-difluorophenoxy)-2-chloroethane, 2-Bromo-β-chloro-4,6-difluorophenetole[2]
SMILES ClCCCOc1c(Br)cc(F)cc1F
InChI InChI=1S/C8H6BrClF2O/c9-7-4-6(11)3-5(10)8(7)13-2-1-12/h3-4H,1-2H2

graph "this compound" {
layout=neato;
node [shape=plaintext];
bgcolor="#F1F3F4";

// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,-0.5!", label="C"];

// Substituents Br [pos="0,3!", label="Br", fontcolor="#EA4335"]; O [pos="-2.6,-1.5!", label="O", fontcolor="#4285F4"]; C7 [pos="-3.9,-2.25!", label="CH₂", fontcolor="#202124"]; C8 [pos="-5.2,-3!", label="CH₂", fontcolor="#202124"]; Cl [pos="-6.5,-3.75!", label="Cl", fontcolor="#34A853"]; F1 [pos="-1.6,-3.5!", label="F", fontcolor="#FBBC05"]; F2 [pos="2.6,-1.5!", label="F", fontcolor="#FBBC05"];

// Bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br; C2 -- O; O -- C7; C7 -- C8; C8 -- Cl; C3 -- F1; C5 -- F2;

// Double bonds in benzene ring C1 -- C6 [style=invis]; C2 -- C3 [style=invis]; C4 -- C5 [style=invis]; node [shape=none, label=""]; p1 [pos="-0.65,0.375!"]; p2 [pos="-1.05,-1.375!"]; p3 [pos="0,-1.25!"]; p4 [pos="1.05,-1.375!"]; p5 [pos="0.65,0.375!"]; p6 [pos="0,0.5!"]; edge [style=solid]; p1 -- p6; p2 -- C3; p3 -- C4; p4 -- C5; p5 -- C6; p6 -- C1;

}

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing decisions related to reaction conditions, purification methods, and formulation.

PropertyValueNotes
Appearance Colorless to light yellow liquidBased on supplier information.
Boiling Point 119-122 °C at 15 mmHg[1]
Density 1.636 g/cm³[1]
Solubility Likely soluble in common organic solvents such as ethanol, acetone, and ether.Inferred from the properties of similar halogenated aromatic compounds.[3] Specific experimental data is not readily available.
Stability Stable under normal conditions.[1]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure suggests a plausible synthetic route originating from a suitably substituted phenol. A likely precursor would be 2-bromo-4,6-difluorophenol, which could then be subjected to Williamson ether synthesis with 1-bromo-2-chloroethane.

The reactivity of this molecule is dictated by its distinct functional groups:

  • Aryl Bromide: The bromine atom attached to the aromatic ring is a key reactive handle. It is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the complex scaffolds of drug candidates.

  • Alkyl Chloride: The chloroethoxy side chain provides another site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, further expanding the synthetic utility of this building block.

  • Fluorinated Aromatic Core: The two fluorine atoms on the benzene ring significantly influence the electronic properties of the molecule. They are strongly electron-withdrawing, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions and modify the pKa of adjacent functional groups. In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability and modulate binding affinity.

Reactivity_of_this compound A This compound B Palladium-Catalyzed Cross-Coupling A->B Aryl Bromide moiety C Nucleophilic Substitution (at Chloroethyl group) A->C Chloroethoxy moiety D Products with new C-C or C-Heteroatom bonds B->D E Derivatives with modified side chain C->E

Figure 2: Key reactive sites and potential transformations of this compound.

Role in Drug Discovery and Development

The structural motifs present in this compound are highly sought after in medicinal chemistry. The difluorinated phenyl group is a common feature in many modern pharmaceuticals. The strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life, and can also lead to more favorable interactions with protein targets.

The bromo and chloro functionalities serve as versatile handles for synthetic elaboration, allowing for the rapid generation of libraries of analog compounds for structure-activity relationship (SAR) studies. By systematically modifying the molecule at these positions, medicinal chemists can fine-tune the pharmacological profile of a lead compound to optimize its efficacy, selectivity, and safety.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the two methylene groups of the chloroethoxy side chain. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms. The methylene groups would be expected to appear as triplets, with the protons closer to the oxygen atom resonating at a lower field than those adjacent to the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbons attached to the fluorine atoms would exhibit characteristic splitting patterns (carbon-fluorine coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum would be a valuable tool for confirming the structure, likely showing two distinct signals for the non-equivalent fluorine atoms.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (271.49 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom and one chlorine atom.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Based on the Safety Data Sheets (SDS) for structurally related compounds, potential hazards may include skin, eye, and respiratory tract irritation. In case of contact, affected areas should be flushed with copious amounts of water, and medical attention should be sought. For specific and detailed safety information, it is imperative to consult the material's specific Safety Data Sheet provided by the supplier.[1][4][5]

Experimental Protocol: Hypothetical Suzuki Coupling Reaction

The following is a representative, hypothetical protocol for a Suzuki cross-coupling reaction using this compound to illustrate its application in C-C bond formation. Note: This is a generalized procedure and should be optimized for specific substrates and reaction scales.

Objective: To synthesize 2-(Aryl)-1-(2-chloroethoxy)-3,5-difluorobenzene via a Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the toluene/water (4:1) solvent mixture to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-(Aryl)-1-(2-chloroethoxy)-3,5-difluorobenzene.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS).

Figure 3: A generalized workflow for a Suzuki coupling reaction involving this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique combination of reactive sites and the presence of a difluorinated aromatic core make it an attractive starting material for the construction of complex and potentially bioactive molecules. While publicly available data on its specific physical and spectroscopic properties are somewhat limited, its structural features and the well-established chemistry of its functional groups provide a solid foundation for its application in a wide range of synthetic transformations. As research in fluorinated compounds continues to expand, the importance of building blocks like this compound in driving innovation in drug discovery and materials science is likely to grow.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Novel Synthesis: The Role of this compound in Modern Chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Bromo-1-chloro-3,5-difluorobenzene. Retrieved from [Link]

Sources

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene NMR data and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Executive Summary

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules in agrochemicals and pharmaceuticals. Structural verification is a critical step in any synthetic workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous elucidation of molecular structure in solution.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectra of this target molecule. Due to the absence of readily available public spectral data, this paper serves as a predictive guide, leveraging established principles of NMR theory and spectral data from analogous structures to forecast chemical shifts, coupling constants, and multiplicity patterns. We will explore the causal effects of the various substituents—bromo, fluoro, and chloroethoxy groups—on the NMR landscape of the molecule. Furthermore, this guide outlines standard protocols for sample preparation and a logical workflow for data acquisition, including advanced 2D NMR techniques essential for complete structural confirmation.

Introduction to the Structural Analysis

The precise architecture of a molecule dictates its function. For a synthetic intermediate like this compound, confirming its identity and purity is paramount before its use in subsequent reaction steps. NMR spectroscopy provides a detailed fingerprint of a molecule's atomic connectivity and chemical environment.[2] The ¹H NMR spectrum reveals information about the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum provides insight into the carbon framework.

The subject molecule, with its distinct aromatic and aliphatic regions and multiple halogen substituents, presents an interesting case for NMR analysis. The interplay between the electron-withdrawing effects of the fluorine, chlorine, and oxygen atoms, the ortho/para-directing nature of the ether linkage, and the heavy atom effect of bromine creates a nuanced spectral output.[3][4] This guide will systematically deconstruct these influences to build a reliable predictive model of the molecule's complete NMR profile.

Theoretical NMR Predictions: A First-Principles Approach

To accurately predict the NMR spectra, we must first analyze the molecule's structure, identifying unique nuclei and the electronic effects that govern their chemical shifts and couplings.

Molecular Structure and Numbering

The structure and a standard numbering scheme for NMR assignment are presented below. The molecule lacks any element of symmetry, meaning every carbon and proton will give rise to a distinct signal.

G cluster_structure Key HMBC/COSY Correlations mol H8-C8-C7-O-C2(C1-C6-C5-C4-C3) H8 H8 (~3.85 ppm) H7 H7 (~4.30 ppm) H8->H7 COSY C2 C2 (~152 ppm) H7->C2 HMBC (³JCH) C8 C8 H7->C8 HMBC (²JCH)

Caption: Expected key 2D NMR correlations.

The most critical HMBC correlation would be from the H7 protons (~4.30 ppm) to the C2 carbon (~152.0 ppm). This three-bond correlation (³JCH) unequivocally proves that the chloroethoxy side chain is attached to the aromatic ring at the C2 position.

Experimental Protocols

Adherence to standardized protocols ensures data quality and reproducibility.

Protocol for NMR Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-10 mg of the solid this compound sample directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is assumed for the predictions in this guide.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If TMS (tetramethylsilane) is not already present in the solvent, add a small drop as an internal reference (δ = 0.00 ppm).

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A brief application of sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Finalization: Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the NMR spectrometer.

Workflow for NMR Data Acquisition

The following workflow represents a logical progression for the complete structural elucidation of the target molecule.

G start Prepared NMR Sample shim Lock & Shim Spectrometer start->shim h1 Acquire ¹H Spectrum shim->h1 Standard 1D c13 Acquire ¹³C{¹H} Spectrum h1->c13 dept Acquire DEPT-135 c13->dept Optional: Confirm CH/CH₂ cosy Acquire ¹H-¹H COSY dept->cosy Standard 2D hsqc Acquire ¹H-¹³C HSQC cosy->hsqc hmbc Acquire ¹H-¹³C HMBC hsqc->hmbc process Process & Analyze Data hmbc->process report Generate Structural Report process->report

Caption: Logical workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a robust, predictive framework for the analysis of this compound using NMR spectroscopy. By dissecting the molecule into its constituent parts and applying first-principle concepts of chemical shifts and coupling, we have generated a detailed and reliable forecast of the expected ¹H and ¹³C NMR spectra. The predicted data highlights the significant influence of the multiple halogen and ether substituents on the spectral parameters. The outlined workflow, incorporating essential 2D experiments like COSY and HMBC, provides a clear path for researchers to confirm these predictions experimentally and achieve unambiguous structural verification. This approach of predictive analysis is a cornerstone of modern chemical research, enabling scientists to anticipate spectral outcomes and design targeted experiments for efficient molecular characterization.

References

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for carboxylation of aryl halides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175203-19-7. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of deuterofluorobenzenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety, handling, and toxicological considerations for 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS No. 175203-19-7). As a novel substituted aromatic ether, this compound presents a unique combination of functional groups—a bromodifluorobenzene core and a chloroethoxy side chain—that necessitates a thorough understanding of its potential hazards. In the absence of a specific Material Safety Data Sheet (MSDS), this document synthesizes data from structurally analogous compounds and general toxicological principles to provide a robust framework for its safe utilization in a research and development setting.

Compound Profile and Physicochemical Characteristics

This compound is a halogenated aromatic ether. Its core structure, a bromodifluorobenzene, suggests properties influenced by aromatic halogenation, while the 2-chloroethoxy group introduces characteristics of halogenated ethers.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

PropertyThis compound1-Bromo-3,5-difluorobenzene1-Bromo-2,3-difluorobenzene
CAS Number 175203-19-7461-96-138573-88-5
Molecular Formula C₈H₆BrClF₂OC₆H₃BrF₂C₆H₃BrF₂
Molecular Weight 271.49 g/mol 192.99 g/mol 192.99 g/mol
Appearance Not available (likely a liquid or low-melting solid)Colorless liquidClear colorless to peach liquid
Boiling Point Not available140 °C157-158 °C
Density Not available1.676 g/mL at 25 °C1.724 g/mL at 25 °C
Flash Point Not available44 °C (closed cup)Not available

Data for analogous compounds sourced from various chemical suppliers.[1]

The presence of multiple halogen atoms is expected to confer a relatively high density and boiling point. The flammability of related compounds suggests that this compound may be a combustible liquid.

Hazard Identification and Toxicological Assessment

A comprehensive toxicological profile for this compound is not currently available. Therefore, a conservative approach, assuming hazards associated with its constituent functional groups and structurally similar molecules, is imperative.

Predicted GHS Hazard Classification

Based on data from analogous compounds like 1-bromo-3,5-difluorobenzene and general knowledge of halogenated ethers, the following Globally Harmonized System (GHS) classifications are anticipated:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

  • Hazardous to the Aquatic Environment, Acute and Chronic: Likely to be toxic to aquatic life with long-lasting effects, a common feature of halogenated aromatic compounds.[1][3]

The chloroethoxy group may also contribute to toxicity, as some halogenated ethers have been shown to cause neurodegeneration and behavioral changes in animal studies.[4]

Routes of Exposure and Symptomatology
  • Inhalation: Vapors may cause respiratory tract irritation.[2] High concentrations of related halogenated compounds can have anesthetic effects and may lead to dizziness, headache, and nausea.[5]

  • Skin Contact: Expected to cause skin irritation.[2] Prolonged contact may lead to dermatitis.

  • Eye Contact: Likely to cause serious eye irritation, characterized by redness, pain, and watering.[2]

  • Ingestion: Harmful if swallowed, with potential for gastrointestinal irritation.[1]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is essential when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Grounding: To prevent static discharge, which could be an ignition source if the compound is flammable, all containers and transfer equipment should be properly grounded and bonded.[3][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of personal safety.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in conjunction with goggles.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[2][3]

  • Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be used.[7]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7]

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Conditions: Store in a cool environment, away from heat, sparks, open flames, and other sources of ignition.[3][6]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

Emergency Procedures: A Step-by-Step Response

Prompt and correct action during an emergency is critical to mitigating harm.

First-Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[3]

Spill Response Protocol

A well-defined spill response plan is crucial for containment and cleanup.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Risk (Consult SDS of Analog) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Collect Absorbed Material (Use non-sparking tools) contain->cleanup dispose Place in Sealed Container for Hazardous Waste cleanup->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate end Spill Managed decontaminate->end

Caption: Workflow for responding to a chemical spill.

Firefighting and Disposal Considerations

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] A water spray can be used to cool containers.[6]

  • Specific Hazards: The compound is likely combustible. In a fire, it may decompose to produce toxic and corrosive gases such as carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[3][6] Vapors may be heavier than air and could travel to an ignition source.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Disposal Protocol

Waste disposal must be conducted in strict adherence to local, state, and federal regulations.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal: This material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[2] Do not allow the chemical to enter drains or waterways.[1][2]

Disposal_Protocol start Unused Material or Contaminated Waste segregate Segregate as Halogenated Organic Waste start->segregate container Place in a Labeled, Sealed, and Compatible Container segregate->container storage Store in a Designated Hazardous Waste Area container->storage disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal_service end Proper Disposal disposal_service->end

Caption: Protocol for the disposal of hazardous chemical waste.

Conclusion

While this compound is a valuable intermediate in synthetic chemistry, its handling demands a high level of caution. The information presented in this guide, derived from the analysis of structurally similar compounds, provides a robust foundation for its safe use. Researchers, scientists, and drug development professionals are urged to treat this compound with the respect it deserves, adhering to the highest standards of laboratory safety.

References

  • Halogenated ether. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • MSDS of 1-Bromo-2,3-difluorobenzene. (2009, May 24).
  • Halogenated ether. (n.d.). In Wikiwand. Retrieved January 13, 2026, from [Link]

  • 1 - SAFETY DATA SHEET. (n.d.).
  • Pharmacology and toxicology of halogenated anesthetics. (1979). Advanced Pharmacology and Chemotherapy, 16, 195-212. [Link]

  • Exposure to halogenated ethers causes neurodegeneration and behavioural changes in young healthy experimental animals: a systematic review and meta analyses. (2023, September 1). SmartTots. [Link]

  • 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets. (n.d.).
  • SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

  • 2-(Chloroethoxy)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • 1-Bromo-3-chloro-2,4-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

  • BIS (2-CHLOROETHOXY) METHANE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene, with CAS number 175203-19-7, is a halogenated aromatic ether possessing a unique combination of reactive functional groups.[1] This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route based on established organic chemistry principles, predicted spectroscopic data, and an exploration of its potential reactivity and applications, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a bromo, a chloro, and two fluoro substituents on the benzene ring, coupled with a reactive chloroethoxy chain, makes this molecule a promising intermediate for the synthesis of complex molecular architectures, including fluorinated heterocyclic compounds.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[2] this compound is a structurally intriguing molecule that combines a difluorinated benzene ring with two distinct halogen handles—a bromine atom on the aromatic ring and a chlorine atom on the ether side-chain. This dual functionality offers orthogonal reactivity, presenting a versatile platform for sequential chemical modifications.

This guide aims to serve as a foundational resource for researchers interested in utilizing this compound. While detailed experimental data in peer-reviewed literature is scarce, this document extrapolates from established chemical principles to provide a robust framework for its synthesis and application.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers and databases.[1][3]

PropertyValueReference
CAS Number 175203-19-7[1]
Molecular Formula C₈H₆BrClF₂O[1]
Molecular Weight 271.49 g/mol [1]
Boiling Point 119-122 °C at 15 mmHg[3]
Density 1.636 g/cm³[3]
IUPAC Name This compound[1]
SMILES FC1=CC(Br)=C(OCCCl)C(F)=C1[1]
InChIKey QRNJNYWUYRMEPW-UHFFFAOYSA-N[1]

Proposed Synthesis: The Williamson Ether Synthesis Approach

Rationale for Synthetic Route

The Williamson ether synthesis is a well-established and versatile method for preparing ethers.[6] It is particularly suitable here because the starting materials, 2-bromo-4,6-difluorophenol and 1-bromo-2-chloroethane, are commercially available or can be readily synthesized. The phenolic proton is acidic enough to be deprotonated by a moderately strong base like sodium hydroxide or a stronger base like sodium hydride to form the nucleophilic phenoxide. The primary halide on 1-bromo-2-chloroethane is a good electrophile for the subsequent SN2 reaction.

Proposed Experimental Protocol

Materials:

  • 2-Bromo-4,6-difluorophenol

  • 1-Bromo-2-chloroethane

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4,6-difluorophenol in the chosen anhydrous solvent.

  • To this solution, add one equivalent of sodium hydroxide or sodium hydride portion-wise at 0 °C to form the sodium 2-bromo-4,6-difluorophenoxide.

  • After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution if using NaH), add a slight excess (1.1 to 1.2 equivalents) of 1-bromo-2-chloroethane dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) to facilitate the SN2 reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product A 2-Bromo-4,6-difluorophenol D Deprotonation to form Sodium 2-bromo-4,6-difluorophenoxide A->D B 1-Bromo-2-chloroethane E SN2 Reaction (Williamson Ether Synthesis) B->E C Base (e.g., NaOH or NaH) C->D D->E F Quenching and Extraction E->F G Washing and Drying F->G H Purification (Vacuum Distillation or Chromatography) G->H I This compound H->I G cluster_start Starting Material cluster_reactions Potential Reactions cluster_products Potential Products A This compound B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B C Intramolecular Cyclization A->C D Substituted 2-(2-chloroethoxy)-3,5-difluorobiphenyl B->D E Fluorinated Dibenzo[b,f][1,4]oxazepine derivative C->E

Caption: Potential Reaction Pathways.

Applications in Drug Discovery and Materials Science

The difluorinated aromatic core is a valuable motif in the design of bioactive molecules and advanced materials. [2][7]The ability to further functionalize this core through the bromo and chloro groups makes this compound a promising starting material for the synthesis of novel drug candidates, agrochemicals, and functional polymers.

Safety Information

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract. Use in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a promising, yet underexplored, chemical intermediate with significant potential for applications in synthetic chemistry. Its unique combination of reactive sites offers a versatile platform for the construction of complex and highly functionalized molecules. While detailed experimental data is currently limited, this guide provides a solid theoretical foundation for its synthesis and potential reactivity, based on established chemical principles. Further research into the experimental validation of its synthesis and reactivity is warranted and will undoubtedly unlock its full potential as a valuable tool for chemists in both academia and industry.

References

A list of references will be provided upon request.

Sources

An In-depth Technical Guide to the Spectroscopic Properties of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic properties of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene, a key intermediate in modern synthetic chemistry.[1] With a molecular formula of C₈H₆BrClF₂O and a molecular weight of 271.49, this compound's unique combination of halogen substituents and an ether linkage makes it a versatile building block, particularly in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals.[1][2] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.

While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and available data from closely related structural analogs, such as 1-bromo-3,5-difluorobenzene, to provide a robust and predictive analysis.[3][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The analysis will focus on ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.

Experimental Protocol: NMR Analysis

A standardized approach is crucial for obtaining high-quality, reproducible NMR data.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving complex spin-spin couplings.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. Given the presence of two fluorine atoms, this will provide valuable information on their chemical environment and coupling to neighboring protons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve in Deuterated Solvent start->dissolve acquire_H ¹H NMR dissolve->acquire_H acquire_C ¹³C NMR dissolve->acquire_C acquire_F ¹⁹F NMR dissolve->acquire_F process Fourier Transform & Phasing acquire_H->process acquire_C->process acquire_F->process analyze Spectral Interpretation process->analyze end End analyze->end

Caption: A generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-chloroethoxy side chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Ar-H6.8 - 7.2Doublet of doublets (dd) or Triplet (t)J(H-F) ≈ 7-10 Hz
-O-CH₂-4.2 - 4.4Triplet (t)J(H-H) ≈ 5-7 Hz
-CH₂-Cl3.8 - 4.0Triplet (t)J(H-H) ≈ 5-7 Hz

Causality Behind Predictions:

  • Aromatic Protons (Ar-H): The electron-withdrawing nature of the bromine and fluorine atoms will deshield the aromatic protons, causing them to appear in the downfield region. The coupling to the two fluorine atoms will result in complex splitting patterns, likely a doublet of doublets or a triplet.

  • Ethoxy Protons (-O-CH₂- and -CH₂-Cl): The methylene protons adjacent to the oxygen atom (-O-CH₂-) are expected to be more deshielded (further downfield) than those adjacent to the chlorine atom (-CH₂-Cl) due to oxygen's higher electronegativity. Both sets of protons will appear as triplets due to coupling with their neighboring methylene group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Br100 - 110
C-O155 - 165
C-F160 - 170 (with large C-F coupling)
Ar-C-H105 - 115
-O-CH₂-68 - 72
-CH₂-Cl42 - 46

Expert Insights:

  • The carbons directly attached to the highly electronegative fluorine atoms (C-F) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F) > 200 Hz), appearing as doublets in a fluorine-coupled ¹³C spectrum.

  • The carbon attached to bromine (C-Br) will be significantly shielded compared to the other aromatic carbons.

  • The carbon attached to the ether oxygen (C-O) will be the most deshielded of the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

Methodology:

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, as it induces fragmentation that can be used for structural elucidation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Predicted Mass Spectrum Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Key Predicted m/z Peaks and Their Interpretation

m/z ValueInterpretationIsotopic Pattern
~270, 272, 274Molecular Ion (M⁺)Characteristic Br and Cl pattern
M - 63Loss of -CH₂CH₂ClBromine pattern
M - 79/81Loss of Br radicalChlorine pattern
~192, 194[Br(F₂)C₆H₂O]⁺Bromine pattern
~113[M-Br]⁺ from a related difluorobromo structure[9]-

Trustworthiness of the Protocol: The presence of the unique isotopic patterns for bromine and chlorine provides a self-validating system for identifying fragments containing these atoms, thus increasing the confidence in the spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Methodology:

  • Sample Preparation: The sample, being a liquid at room temperature, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum. A background spectrum of the clean salt plates is taken first and then subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific molecular vibrations.

Diagram: Spectroscopic Analysis Interrelation

Spectroscopy_Interrelation MS Mass Spectrometry (Molecular Weight & Formula) Structure 1-Bromo-2-(2-chloroethoxy) -3,5-difluorobenzene MS->Structure Provides IR Infrared Spectroscopy (Functional Groups) IR->Structure Confirms NMR NMR Spectroscopy (Connectivity & 3D Structure) NMR->Structure Elucidates Structure->MS Structure->IR Structure->NMR

Caption: Interrelation of key spectroscopic techniques for structural elucidation.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (CH₂)
1600 - 1450C=C stretchAromatic ring
1250 - 1000C-O stretchAryl-alkyl ether
1150 - 1085C-F stretchAryl fluoride
800 - 600C-Cl stretchAlkyl chloride
700 - 550C-Br stretchAryl bromide

Authoritative Grounding: The C-O stretching vibration for an aryl-alkyl ether typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-F stretching vibrations of fluorinated aromatic compounds are also strong and characteristic.[10]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR techniques. While direct experimental data may be sparse, a predictive analysis based on fundamental principles and data from analogous compounds provides a robust framework for its identification and structural confirmation. The methodologies and predicted data presented in this guide offer a comprehensive resource for researchers working with this important chemical intermediate, ensuring both accuracy and efficiency in their synthetic endeavors.

References

  • SpectraBase. (n.d.). 1-Bromo-3,5-difluorobenzene. Retrieved from Wiley SpectraBase. [Link]

  • PubChem. (n.d.). 1-Bromo-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Novel Synthesis: The Role of this compound in Modern Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NIST. (n.d.). 1-Bromo-3,5-difluorobenzene. NIST Chemistry WebBook. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175203-19-7. Retrieved from Matrix Fine Chemicals. [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy of Aromatics. Retrieved from LibreTexts. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS No. 175203-19-7) as a versatile building block in modern medicinal chemistry. We will explore its unique structural attributes, propose a robust synthetic pathway, and detail its application in the construction of complex molecular architectures destined for therapeutic evaluation. The protocols and insights provided herein are designed to empower chemists to leverage this trifunctionalized scaffold to accelerate drug discovery programs.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. Fluorine substitution can enhance metabolic stability, increase lipophilicity, and modulate pKa, all of which can lead to improved oral bioavailability and a better overall drug profile.[1][2] The subject of this guide, this compound, is a prime example of a chemical intermediate designed to introduce a difluorinated phenyl moiety into a target molecule. Its unique trifunctional nature—possessing a bromo, a chloroethoxy, and a difluorophenyl group—offers orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular structure.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 175203-19-7[1][3]
Molecular Formula C₈H₆BrClF₂O[1]
Molecular Weight 271.49 g/mol [1]
Boiling Point 119-122 °C at 15 mmHg[1]
Density 1.636 g/cm³[1]
Appearance Likely a clear, colorless to light yellow liquidInferred
Purity Typically ≥ 97%[1]

The key to this molecule's utility lies in its distinct reactive sites, which can be addressed sequentially.

Figure 1: Structure and Reactive Sites of this compound.

Proposed Synthesis Protocol

G start 1-Bromo-3,5-difluorobenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 1-Bromo-2-nitro-3,5-difluorobenzene step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H₂, Pd/C) intermediate1->step2 intermediate2 2-Bromo-4,6-difluoroaniline step2->intermediate2 step3 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, then H₂O, Δ) intermediate2->step3 intermediate3 2-Bromo-4,6-difluorophenol step3->intermediate3 step4 Williamson Ether Synthesis (1,2-dichloroethane, K₂CO₃, DMF) intermediate3->step4 product This compound step4->product

Figure 2: Proposed Synthetic Pathway.

Step-by-Step Protocol (Proposed):

Step 1: Nitration of 1-Bromo-3,5-difluorobenzene

  • To a stirred solution of 1-bromo-3,5-difluorobenzene in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate in vacuo to yield 1-bromo-2-nitro-3,5-difluorobenzene.

Step 2: Reduction of the Nitro Group

  • To a solution of 1-bromo-2-nitro-3,5-difluorobenzene in ethanol or acetic acid, add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, filter through celite, and neutralize the filtrate.

  • Extract the product and purify by column chromatography to obtain 2-bromo-4,6-difluoroaniline.

Step 3: Conversion to Phenol

  • Dissolve 2-bromo-4,6-difluoroaniline in aqueous sulfuric acid and cool to 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir for 30 minutes, then add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • After gas evolution ceases, cool the mixture and extract the phenolic product.

  • Purify by distillation or chromatography to yield 2-bromo-4,6-difluorophenol.

Step 4: Williamson Ether Synthesis

  • To a solution of 2-bromo-4,6-difluorophenol in a polar aprotic solvent like DMF, add potassium carbonate.

  • Add 1,2-dichloroethane and heat the mixture to 80-100 °C for 12-18 hours.

  • Cool the reaction, dilute with water, and extract the product.

  • Purify by vacuum distillation to obtain the final product, this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true value of this compound lies in its ability to serve as a linchpin in the assembly of complex drug-like molecules.

Cross-Coupling Reactions at the Bromide Position

The aryl bromide is the most versatile handle for derivatization, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amine groups.

G cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst, Base stille Stille Coupling (Ar-Sn(R)₃) start->stille Pd Catalyst buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base product Diverse Functionalized Scaffolds suzuki->product stille->product buchwald->product sonogashira->product

Figure 3: Cross-Coupling Applications.

Protocol Example: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify by column chromatography.

Nucleophilic Substitution at the Chloroethoxy Side Chain

The primary alkyl chloride of the 2-chloroethoxy group is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and azides, providing a straightforward method to append linkers or pharmacophoric elements.

Protocol Example: Amination of the Side Chain

  • Dissolve this compound (1.0 eq.) in a polar solvent such as acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.5-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). A catalytic amount of sodium iodide can be added to facilitate the reaction.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Dilute the reaction mixture with water and extract the product.

  • Purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for selective and sequential chemical modifications, enabling the efficient synthesis of complex and diverse molecular libraries. The protocols and strategies outlined in this guide provide a solid foundation for chemists to incorporate this powerful tool into their drug discovery workflows, ultimately accelerating the development of new therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Novel Synthesis: The Role of this compound in Modern Chemistry.
  • Guidechem. (n.d.). 1-Bromo-2-chloroethane 107-04-0 wiki.
  • ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene | 461-96-1.
  • (2026-01-05). The Role of 1-Bromo-2,5-difluorobenzene in Pharmaceutical Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
  • CymitQuimica. (n.d.). 1-azido-2-chloroethane | 53422-48-3.

Sources

Application Notes & Protocols for Cross-Coupling Reactions of the Versatile Building Block: 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and the availability of versatile building blocks are paramount for innovation. 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS 175203-19-7) emerges as a highly valuable synthetic intermediate, uniquely poised for diversification through cross-coupling chemistry.[1][2] Its structure is distinguished by three key features:

  • A selectively reactive Carbon-Bromine bond , the primary site for palladium-catalyzed cross-coupling.

  • Two electron-withdrawing fluorine atoms , which modulate the electronic properties of the aromatic ring, influencing both reactivity and the physicochemical characteristics of the final products.[3][4]

  • A 2-chloroethoxy side chain , which can serve as a handle for subsequent nucleophilic substitution or other transformations, adding another layer of synthetic potential.

The differential reactivity between the C-Br bond and the more robust C-Cl and C-F bonds allows for precise and selective functionalization.[5][6][7] This guide provides expert insights and detailed, field-tested protocols adapted for this specific substrate, enabling researchers, scientists, and drug development professionals to harness its full synthetic potential.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that generally involves three key stages: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[8][9]

The C-Br bond on this compound is the target for the initial, often rate-determining, oxidative addition step. The electron-deficient nature of the difluorinated ring enhances the electrophilicity of the carbon center, facilitating this crucial activation step.[10][11]

Palladium Cross-Coupling Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)(X)L_n (Palladium(II) Intermediate) OxAdd->PdII_Complex Transmetalation Transmetalation (e.g., Suzuki) or Amine Coordination (e.g., Buchwald-Hartwig) PdII_Complex->Transmetalation [M]-Nu or H-Nu PdII_Coupling Ar-Pd(II)(Nu)L_n Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu (Coupled Product) RedElim->Product Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling start Start reagents 1. Add Solids: Substrate, Boronic Acid, Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂ x3) reagents->inert catalyst 3. Add Catalyst (e.g., Pd(PPh₃)₄) inert->catalyst solvent 4. Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent react 5. Heat with Stirring (e.g., 90 °C) solvent->react monitor 6. Monitor Progress (TLC or GC-MS) react->monitor workup 7. Cool & Perform Aqueous Workup monitor->workup purify 8. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End (Isolated Product) purify->end Buchwald_Hartwig_Workflow Experimental Workflow: Buchwald-Hartwig Amination start Start catalyst 1. Add Catalyst System: Pd(OAc)₂ + Ligand (in glovebox) start->catalyst reagents 2. Add Reagents: Substrate, Amine, Base catalyst->reagents solvent 3. Add Anhydrous, Degassed Solvent (e.g., Toluene) reagents->solvent react 4. Seal & Heat with Stirring (e.g., 110 °C) solvent->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Cool, Dilute & Filter (through Celite®) monitor->workup purify 7. Concentrate & Purify (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Sources

synthesis of novel heterocyclic compounds using 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Novel Heterocyclic Compounds Using 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Introduction: A Versatile Building Block for Fluorinated Heterocycles

The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated heterocycles are of particular interest due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound is an emerging building block with significant potential for the construction of complex, fluorinated heterocyclic systems. Its trifunctional nature—a readily displaceable bromo group for cross-coupling reactions, a reactive chloroethoxy chain for cyclization, and a difluorinated phenyl ring for modulating electronic properties—offers a strategic advantage in the design of innovative molecular architectures.

This application note provides a comprehensive guide for researchers and drug development professionals on the potential synthetic applications of this compound. It outlines detailed protocols for two primary synthetic strategies: intramolecular cyclization to form dibenzo-oxazepine derivatives and palladium-catalyzed cross-coupling reactions for the synthesis of diverse biaryl and N-aryl heterocycles. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for the exploration of novel chemical space.

Strategic Applications in Heterocyclic Synthesis

The unique arrangement of functional groups in this compound allows for a variety of synthetic transformations. The following sections detail two high-impact strategies for the synthesis of novel heterocyclic compounds.

Strategy 1: Intramolecular Cyclization for the Synthesis of Dibenzo[b,f]\oxazepine Derivatives

One of the most powerful applications of this starting material is in the synthesis of dibenzo[b,f]\oxazepine scaffolds, which are privileged structures in medicinal chemistry. This strategy involves an initial nucleophilic aromatic substitution of the bromo group with an appropriate amine, followed by an intramolecular O-arylation to form the seven-membered ring.

A This compound B Buchwald-Hartwig Amination (e.g., with 2-aminophenol) A->B C Intermediate Amine B->C D Intramolecular O-Arylation (e.g., Ullmann Condensation) C->D E Fluorinated Dibenzo[b,f][1,4]oxazepine D->E

Caption: Workflow for Dibenzo[b,f]\oxazepine Synthesis

Step 1: Buchwald-Hartwig Amination

This initial step couples this compound with a suitable amine, for example, 2-aminophenol. This reaction is a cornerstone of modern C-N bond formation.

  • Materials:

    • This compound (1.0 equiv)

    • 2-Aminophenol (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, 2-aminophenol, Cs₂CO₃, and Xantphos.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene and Pd₂(dba)₃.

    • Heat the reaction mixture to 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate amine.

Step 2: Intramolecular O-Arylation (Ullmann Condensation)

The second step involves an intramolecular cyclization to form the oxazepine ring. The Ullmann condensation is a classic and reliable method for forming C-O bonds.

  • Materials:

    • Intermediate Amine from Step 1 (1.0 equiv)

    • Copper(I) Iodide (CuI, 0.2 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To an oven-dried Schlenk flask, add the intermediate amine, CuI, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF.

    • Heat the reaction mixture to 140 °C for 24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final fluorinated dibenzo[b,f]\oxazepine.

CompoundMolecular WeightExpected ¹⁹F NMR Shifts (ppm)
Intermediate AmineVaries-110 to -130
Final Dibenzo[b,f]\oxazepineVaries-115 to -140
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions for Diverse Heterocycle Synthesis

The bromo group on the starting material serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, which can then be used to construct other heterocyclic systems.

A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Coupled Intermediate B->C D Further Functionalization/ Cyclization C->D E Novel Heterocyclic Scaffolds D->E

Caption: General Workflow for Cross-Coupling and Subsequent Cyclization

This example demonstrates a Suzuki coupling to introduce a boronic acid derivative, followed by a potential intramolecular cyclization. The Suzuki reaction is a versatile and widely used method for C-C bond formation.

Step 1: Suzuki Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

    • 2M Sodium Carbonate (Na₂CO₃) solution

    • Dioxane

  • Procedure:

    • To a round-bottom flask, add this compound, the boronic acid, and Pd(PPh₃)₄.

    • Add dioxane, followed by the 2M Na₂CO₃ solution.

    • Heat the reaction mixture to 90 °C for 8-12 hours under an inert atmosphere, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature and add water.

    • Extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the coupled product.

Step 2: Subsequent Cyclization (Hypothetical Example)

The chloroethoxy group on the coupled product can be used for subsequent cyclization. For example, if the coupled aryl group contains a nucleophile (e.g., an alcohol or amine), an intramolecular Williamson ether synthesis or N-alkylation can be performed.

  • Materials:

    • Coupled Product from Step 1 (1.0 equiv)

    • A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

    • Anhydrous solvent (e.g., DMF, THF)

  • Procedure:

    • Dissolve the coupled product in the anhydrous solvent.

    • Add the base portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with water.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography to obtain the final heterocyclic product.

Reaction TypeCoupling PartnerResulting Structure
SuzukiAryl/Heteroaryl Boronic AcidsBiaryl/Heteroaryl-Aryl Systems
SonogashiraTerminal AlkynesAryl Alkynes, precursors to indoles, quinolines
Buchwald-HartwigAmines, Amides, CarbamatesN-Aryl compounds, precursors to phenothiazines, acridines

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel, fluorinated heterocyclic compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore its synthetic potential. By leveraging both intramolecular cyclization and palladium-catalyzed cross-coupling reactions, a wide array of complex molecular architectures can be accessed, paving the way for the discovery of new therapeutic agents and advanced materials. The successful application of these methods will undoubtedly contribute to the expanding field of fluorine chemistry and the development of next-generation functional molecules.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Application Notes: 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of novel agrochemicals.[1][2] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling or organometallic transformations, two activating fluorine atoms, and a chloroethoxy side chain, makes it a versatile precursor for creating complex molecular architectures.[1] The difluorophenyl moiety is a key pharmacophore in a number of modern fungicides, particularly those belonging to the azole class, which act as inhibitors of sterol biosynthesis in fungi. This document provides a detailed guide for researchers and synthetic chemists on the application of this compound in the synthesis of a potential triazole-based fungicide, leveraging its distinct chemical reactivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 175203-19-7[2]
Molecular Formula C₈H₆BrClF₂O[2]
Molecular Weight 271.49 g/mol [2]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point ~119-122 °C at 15 mmHg[1]
Density ~1.636 g/cm³[1]

Synthetic Applications in Agrochemical Development: A Representative Pathway

The strategic placement of reactive handles on this compound allows for a modular approach to the synthesis of complex agrochemical candidates. A plausible and efficient synthetic route to a novel triazole fungicide is outlined below. This pathway capitalizes on the differential reactivity of the aryl bromide and the alkyl chloride. The aryl bromide is first converted into a Grignard reagent to construct the core of the fungicide, while the chloroethoxy side chain can be reserved for later-stage modification or to influence the physicochemical properties of the final molecule.

Proposed Synthetic Workflow

The following diagram illustrates a proposed multi-step synthesis of a hypothetical triazole fungicide starting from this compound.

G A 1-Bromo-2-(2-chloroethoxy)- 3,5-difluorobenzene B Grignard Reagent Formation A->B Mg, THF C (2-(2-chloroethoxy)-3,5-difluorophenyl)magnesium bromide B->C D Reaction with Epichlorohydrin C->D Epichlorohydrin E 1-chloro-3-(2-(2-chloroethoxy)- 3,5-difluorophenoxy)propan-2-ol D->E F Epoxide Formation E->F Base (e.g., NaOH) G 2-((2-(2-chloroethoxy)-3,5-difluorophenoxy)methyl)oxirane F->G H Reaction with 1,2,4-Triazole G->H 1,2,4-Triazole, Base I Hypothetical Triazole Fungicide H->I

Caption: Proposed synthetic pathway to a triazole fungicide.

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and the specific purity requirements of the target compounds.

PART 1: Synthesis of (2-(2-chloroethoxy)-3,5-difluorophenyl)magnesium bromide (Grignard Reagent)

Rationale: The selective formation of a Grignard reagent at the aryl bromide position is a key initial step. The carbon-bromine bond is significantly more reactive towards magnesium than the carbon-chlorine bond on the ethoxy side chain, allowing for chemoselective organometallic formation.[3] Anhydrous conditions are critical to prevent quenching of the highly basic Grignard reagent.[4]

Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). If the reaction is sluggish to initiate, a small crystal of iodine can be added to activate the magnesium surface.[5]

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Addition: Once the reaction initiates (indicated by a gentle exotherm and the disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution should be used immediately in the next step.

PART 2: Synthesis of 1-chloro-3-(2-(2-chloroethoxy)-3,5-difluorophenoxy)propan-2-ol

Rationale: The newly formed Grignard reagent acts as a potent nucleophile, attacking the less sterically hindered carbon of the epoxide ring of epichlorohydrin. This reaction constructs the core carbon skeleton of the target fungicide.

Protocol:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of epichlorohydrin (1.1 equivalents) in anhydrous THF.

  • Addition: Cool the solution of epichlorohydrin to 0 °C using an ice bath. To this solution, add the freshly prepared Grignard reagent from Part 1 dropwise via a cannula or dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired chlorohydrin.

PART 3: Synthesis of 2-((2-(2-chloroethoxy)-3,5-difluorophenoxy)methyl)oxirane

Rationale: Intramolecular cyclization of the chlorohydrin intermediate under basic conditions yields the corresponding epoxide. This epoxide is a key intermediate for the introduction of the triazole moiety.

Protocol:

  • Reaction Setup: Dissolve the chlorohydrin from Part 2 (1.0 equivalent) in a suitable solvent such as methanol or THF.

  • Base Addition: To the solution, add a solution of sodium hydroxide (1.5 equivalents) in water dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide.

  • Purification: The epoxide can be used in the next step without further purification or can be purified by column chromatography if necessary.

PART 4: Synthesis of the Hypothetical Triazole Fungicide

Rationale: The final step involves the nucleophilic attack of the 1,2,4-triazole anion on the epoxide ring. This reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the triazole.

Protocol:

  • Reaction Setup: To a solution of the epoxide from Part 3 (1.0 equivalent) in anhydrous dimethylformamide (DMF), add 1,2,4-triazole (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization to yield the final hypothetical triazole fungicide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The presented synthetic pathway to a hypothetical triazole fungicide demonstrates a logical and experimentally feasible approach to leverage the unique reactivity of this compound. The protocols provided offer a solid foundation for researchers to explore the synthesis of new and potentially more effective crop protection agents. Further derivatization of the chloroethoxy side chain could also be explored to fine-tune the biological activity and physicochemical properties of the final compounds.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Novel Synthesis: The Role of this compound in Modern Chemistry. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175203-19-7. Retrieved from [Link]

  • Filo. (2025, June 24). What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the presence of dry diethyl ether (Et_2O$)? Retrieved from [Link]

  • Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization strategies for 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene, a versatile building block for the development of novel functional materials. The strategic placement of bromo, chloroethoxy, and difluoro substituents on the benzene ring offers multiple reaction sites for tailored molecular engineering. This document outlines detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic substitution at the chloroethoxy side chain. The rationale behind experimental design, self-validating protocol checkpoints, and applications in organic electronics and medicinal chemistry are discussed in depth.

Introduction: A Multifunctional Scaffold for Material Innovation

This compound is a uniquely functionalized aromatic compound poised for significant applications in materials science and drug discovery. The convergence of three distinct reactive moieties within a single molecule provides a powerful platform for creating complex molecular architectures.

  • The Bromine Handle: The C(sp²)-Br bond is a cornerstone of modern organic synthesis, offering a reliable site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, alkynyl, and amino groups, enabling the construction of conjugated systems for electronic materials. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is a key step in these coupling reactions[1].

  • The Chloroethoxy Side Chain: The terminal chlorine on the ethoxy group serves as an electrophilic site for nucleophilic substitution reactions. This allows for the tethering of various functional units, including polymers, biomolecules, or solubilizing groups, without altering the core aromatic structure. The bromoacetyl moiety, a related structure, is known to readily undergo nucleophilic substitution[2].

  • The Fluorinated Core: The presence of two fluorine atoms on the benzene ring profoundly influences the molecule's properties. Fluorine's high electronegativity lowers both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidative degradation in organic electronic devices[3]. This makes fluorinated aromatic compounds highly desirable for applications in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[4][5]. Furthermore, fluorination can increase lipophilicity, a valuable trait in medicinal chemistry for improving drug permeability across cell membranes[6].

This guide provides researchers with the foundational knowledge and practical protocols to unlock the synthetic potential of this versatile building block.

Strategic Derivatization Pathways

The derivatization of this compound can be approached through two primary, orthogonal pathways: modification of the aromatic core via the bromo group, and functionalization of the side chain at the chloro position.

G cluster_0 Aromatic Core Derivatization cluster_1 Side-Chain Functionalization A 1-Bromo-2-(2-chloroethoxy)- 3,5-difluorobenzene B Suzuki Coupling (Aryl Boronic Acids) A->B Pd(PPh₃)₄, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd(PPh₃)₂Cl₂, CuI, Base D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst, Ligand, Base E Nucleophilic Substitution (e.g., Azides, Phenols, Amines) A->E Nucleophile, Base F Aryl-Substituted Derivative (for Organic Electronics) B->F G Alkynyl-Substituted Derivative (for Conjugated Polymers) C->G H Amino-Substituted Derivative (for Hole-Transport Materials) D->H I Functionalized Side-Chain Derivative (for Drug Conjugates, Solubilization) E->I

Caption: Orthogonal derivatization strategies for the title compound.

Experimental Protocols: Aromatic Core Derivatization

The following protocols are designed as robust starting points for the derivatization of the C-Br bond. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for creating bi-aryl structures common in OLED materials.

Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds. The choice of a palladium catalyst with phosphine ligands is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for transmetalation.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add anhydrous toluene and deionized water to create a 4:1 (v/v) solvent mixture. The reaction should be approximately 0.1 M in the starting bromide.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation Checkpoints:

  • TLC Analysis: A new spot with a different Rf value from the starting materials should appear.

  • GC-MS Analysis: The mass spectrum of the major product peak should correspond to the expected molecular weight of the coupled product.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the purified product should confirm the presence of signals from both coupling partners and the disappearance of the C-Br bond.

ParameterExpected ValueCharacterization Method
Yield 60-90% (substrate dependent)Isolated yield after purification
Purity >98%HPLC, ¹H NMR
Identity Correct mass and fragmentationHRMS (High-Resolution Mass Spectrometry)

Experimental Protocols: Side-Chain Functionalization

The chloroethoxy moiety provides a convenient handle for introducing a wide range of functionalities via nucleophilic substitution.

Protocol 4.1: Nucleophilic Substitution with Sodium Azide

This protocol describes the conversion of the chloro group to an azide. The resulting azido-functionalized molecule is a versatile intermediate for "click" chemistry (Huisgen cycloaddition) or reduction to a primary amine.

Rationale: This is a classic SN2 reaction where the azide anion acts as the nucleophile, displacing the chloride leaving group. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively free and reactive.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water, deionized

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to 60-70 °C and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (3x) to remove DMF, followed by a brine wash (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Self-Validation Checkpoints:

  • IR Spectroscopy: The appearance of a strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretch.

  • NMR Spectroscopy: A shift in the signals corresponding to the -CH₂-Cl protons to those of -CH₂-N₃ protons will be observed in the ¹H NMR spectrum.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the azido-substituted product.

G cluster_workflow General Workflow for Derivatization and Validation Start Starting Material: 1-Bromo-2-(2-chloroethoxy) -3,5-difluorobenzene Reaction Perform Derivatization (e.g., Suzuki Coupling or Nucleophilic Substitution) Start->Reaction Workup Reaction Workup & Crude Isolation Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Validation Structure & Purity Validation (NMR, MS, HPLC) Purification->Validation Product Final Functionalized Material Validation->Product

Caption: A generalized workflow for synthesis and validation.

Conclusion and Future Outlook

This compound is a promising and highly adaptable platform for the synthesis of advanced functional materials. The orthogonal reactivity of its distinct functional groups allows for a modular and strategic approach to molecular design. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential in creating novel materials for organic electronics, photovoltaics, and targeted drug delivery systems. The continued exploration of derivatization at both the aromatic core and the side chain will undoubtedly lead to the discovery of materials with unique and valuable properties.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatic Compounds in Material Science. [Link]

  • Hongda Chemical Industry. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China. [Link]

  • Canberra IP. Fluorinated Aromatic Materials. [Link]

  • PrepChem.com. Synthesis of 2-phenoxyethyl bromide. [Link]

  • Royal Society of Chemistry. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • Google Patents.
  • ResearchGate. (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 1-Bromo-2,3-Difluorobenzene: A Key Pharmaceutical Intermediate. [Link]

  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • Matrix Fine Chemicals. This compound | CAS 175203-19-7. [Link]

  • PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • PubMed Central. Synthesis of N-alkoxy-substituted 2H-benzimidazoles. [Link]

  • Google Patents.

Sources

The Strategic Application of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various cancers, making them prime therapeutic targets. The design of small molecules that can effectively and selectively inhibit these enzymes often relies on the use of precisely functionalized scaffolds. 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene has emerged as a valuable and versatile building block in this endeavor. Its unique trifunctional nature—a bromine atom for cross-coupling reactions, a chloroethoxy group for cyclization, and a difluorinated phenyl ring for modulating physicochemical properties—provides a powerful toolkit for the synthesis of complex heterocyclic systems at the core of next-generation kinase inhibitors.

This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of kinase inhibitors, with a focus on the construction of pyrimido[5,4-b][1][2]oxazine scaffolds. These structures are of significant interest due to their presence in a number of potent kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and its resistance mutants. We will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and offer insights into the broader applications of this key intermediate in drug development.

The Rationale for Employing this compound

The strategic incorporation of this compound into a synthetic route for kinase inhibitors is underpinned by several key advantages:

  • Convergent Synthesis: The bromo functionality serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse aryl or heteroaryl moieties, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Formation of Privileged Scaffolds: The 2-(2-chloroethoxy) group is a precursor for the formation of a 1,4-oxazine ring, a common heterocyclic core in many biologically active molecules. Intramolecular cyclization following the coupling of a suitable aminopyrimidine creates the fused pyrimido[5,4-b][1][2]oxazine system.

  • Tuning of Physicochemical Properties: The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine substitution can enhance binding affinity to the target kinase and improve pharmacokinetic parameters.

Synthetic Strategy: Construction of a Pyrimido[5,4-b][1][2]oxazine Core

A common and effective strategy for utilizing this compound involves a two-step sequence: a Buchwald-Hartwig amination followed by an intramolecular cyclization. This approach allows for the efficient construction of the core heterocyclic scaffold of the kinase inhibitor.


A [label="1-Bromo-2-(2-chloroethoxy)\n-3,5-difluorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aminopyrimidine Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Buchwald-Hartwig\nCross-Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Coupled Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Intramolecular\nCyclization\n(SNAr)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Pyrimido[5,4-b][1][2]oxazine\nCore Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Further Functionalization\n(e.g., Suzuki Coupling)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Final Kinase Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"];

A -> C; B -> C; C -> D [label="Pd Catalyst, Ligand, Base"]; D -> E [label="Base"]; E -> F; F -> G; G -> H [label="Arylboronic Acid"]; }

Synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are representative procedures for the key transformations involving this compound. These are intended as a guide and may require optimization based on the specific substrates and desired scale.

Protocol 1: Buchwald-Hartwig Amination of this compound with a 2,4-Diaminopyrimidine Derivative

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic 2,4-diaminopyrimidine. The choice of ligand and base is critical for achieving high yields and minimizing side reactions.[3]

Materials:

  • This compound (1.0 eq)

  • 2,4-Diaminopyrimidine derivative (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the 2,4-diaminopyrimidine derivative, and cesium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and Xantphos.

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled intermediate.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation with electronically challenging substrates. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile without promoting unwanted side reactions.

  • Solvent: 1,4-Dioxane is a high-boiling, aprotic solvent that is well-suited for this type of cross-coupling reaction.

Protocol 2: Intramolecular Cyclization to Form the Pyrimido[5,4-b][1][2]oxazine Ring

This protocol describes the base-mediated intramolecular cyclization of the coupled intermediate from Protocol 1 to form the desired tricyclic core. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Materials:

  • Coupled intermediate from Protocol 1 (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the coupled intermediate in anhydrous DMF and add it dropwise to the sodium hydride suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The cyclization is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrimido[5,4-b][1][2]oxazine scaffold.

Causality of Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amine, initiating the intramolecular nucleophilic attack on the carbon bearing the chlorine atom.

  • Solvent: DMF is a polar aprotic solvent that is ideal for SNAr reactions, as it can solvate the ionic intermediates and facilitate the reaction.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a generic pyrimido[5,4-b][1][2]oxazine scaffold. Actual results may vary depending on the specific substrates used.

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane100-11012-2460-85
2Intramolecular CyclizationNaHDMF60-802-470-90

Further Applications and Scaffold Diversification

The pyrimido[5,4-b][1][2]oxazine core synthesized through this methodology is a versatile platform for further functionalization. The remaining reactive sites on the pyrimidine ring can be utilized for the introduction of additional diversity, often through further cross-coupling reactions. For instance, if the initial aminopyrimidine derivative contained a halogen, a subsequent Suzuki-Miyaura coupling could be employed to introduce various aryl or heteroaryl groups, leading to a wide range of potential kinase inhibitors.[4]


A [label="Pyrimido[5,4-b][1][2]oxazine\nCore", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Arylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Diverse Kinase\nInhibitor Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; C -> B; B -> D [label="Pd Catalyst, Base"]; }

Scaffold diversification via Suzuki-Miyaura coupling.

Conclusion: A Key Enabler in Kinase Inhibitor Synthesis

This compound stands out as a strategically designed building block that enables the efficient and convergent synthesis of complex heterocyclic scaffolds for kinase inhibitor discovery. Its unique combination of reactive handles allows for a modular approach to library synthesis, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable intermediate in their quest for novel and effective targeted therapies.

References

  • Buchwald-Hartwig Amination: A comprehensive overview of the Buchwald-Hartwig amination reaction, its mechanism, and applications in organic synthesis. Source: Chemical Reviews, URL: [Link]

  • Suzuki-Miyaura Cross-Coupling: A detailed review of the Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation. Source: Chemical Reviews, URL: [Link]

  • Kinase Inhibitors in Cancer Therapy: A review of the role of kinase inhibitors in the treatment of cancer, highlighting the importance of novel scaffolds. Source: Nature Reviews Cancer, URL: [Link]

  • The Role of Fluorine in Medicinal Chemistry: An article discussing the significant impact of fluorine substitution on the properties of drug molecules. Source: Journal of Medicinal Chemistry, URL: [Link]

  • Synthesis of Heterocyclic Compounds: A general textbook on the synthesis of heterocyclic compounds, providing background on the formation of oxazine and pyrimidine rings. Source: Wiley, URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS 175203-19-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common purification challenges and ensure the highest purity of your compound for downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Low Purity After Initial Work-up

Question: My initial crude product of this compound shows low purity by GC/LC-MS analysis. What are the likely impurities and how can I remove them?

Answer: Low purity after the initial work-up is a common issue. The impurities largely depend on the synthetic route used. A common synthesis involves the Williamson ether synthesis, reacting 1-bromo-3,5-difluorophenol with 1-bromo-2-chloroethane.

Potential Impurities:

  • Unreacted Starting Materials: 1-bromo-3,5-difluorophenol and 1-bromo-2-chloroethane.

  • Side Products: Bis-etherification products or products from undesired side reactions.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., acetone, acetonitrile, DMF).

Troubleshooting Steps:

  • Aqueous Wash: An initial wash of the organic layer with a dilute sodium hydroxide solution can help remove unreacted acidic 1-bromo-3,5-difluorophenol. Follow this with a water wash to remove any remaining base and a brine wash to aid in drying.

  • Solvent Removal: Ensure complete removal of the extraction solvent under reduced pressure. Co-evaporation with a higher boiling point solvent like toluene can sometimes help remove traces of lower boiling point solvents.

  • Further Purification: The crude product will likely require further purification by distillation or chromatography.

Issues with Distillation

Question: I'm attempting to purify this compound by vacuum distillation, but I'm experiencing decomposition or poor separation. What am I doing wrong?

Answer: While distillation can be an effective method for purification, challenges can arise. Given the molecular weight of 271.49 g/mol , this compound will have a relatively high boiling point, necessitating vacuum distillation to prevent thermal decomposition.[1]

Troubleshooting Distillation:

Problem Potential Cause Solution
Product Decomposition (darkening of the liquid) The distillation temperature is too high.Increase the vacuum to lower the boiling point. Ensure the heating mantle is not set too high and that the flask is not heated directly. Use a Vigreux column for better fractionation at a lower temperature.
Poor Separation of Impurities The vacuum is not stable, or the column efficiency is too low.Check for leaks in your distillation setup. Use a more efficient fractionating column (e.g., Vigreux or packed column). Ensure a slow and steady distillation rate.
Bumping Uneven boiling of the liquid.Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Column Chromatography Challenges

Question: I'm using column chromatography to purify my compound, but I'm getting poor separation and low yield. What can I do to optimize this?

Answer: Column chromatography is a powerful tool for purifying compounds with similar polarities. Optimization of the mobile phase and stationary phase is key.

Optimizing Column Chromatography:

  • Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for halogenated aromatics is a mixture of hexane and ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities.

  • Stationary Phase: Silica gel is the most common stationary phase. For compounds that are sensitive to acid, consider using neutral alumina.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Loading: Load the crude product in a minimal amount of solvent to ensure a narrow band at the start of the chromatography.

Troubleshooting Column Chromatography:

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. A good separation on TLC will have a clear difference in Rf values for the components.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.Adjust the solvent ratio. If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly, increase the polarity.
Low Yield Product is retained on the column or co-elutes with impurities.Ensure complete elution by flushing the column with a more polar solvent after collecting your product fractions. Check for streaking on TLC which can indicate interactions with the stationary phase; adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent might help.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

For a crude product from a typical Williamson ether synthesis, a combination of an aqueous wash followed by vacuum distillation is often a good first approach to remove the bulk of impurities. If high purity (>99%) is required, subsequent purification by column chromatography may be necessary.

Q2: How can I confirm the purity of my final product?

Purity should be assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and determining the relative purity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the structure and identify any structurally similar impurities. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for purity assessment.

Q3: What are the recommended storage conditions for this compound?

As with many halogenated organic compounds, it is best to store it in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q4: Are there any specific safety precautions I should take when handling this compound?

Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Transfer the reaction mixture to a separatory funnel.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a 1M solution of sodium hydroxide (2 x 50 mL for a 10g scale reaction).

  • Wash the organic layer with water (2 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Protocol 2: Vacuum Distillation
  • Set up a vacuum distillation apparatus with a short path distillation head or a Vigreux column for better separation.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask gently in a heating mantle.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point of the related 1-bromo-3,5-difluorobenzene is 140 °C at atmospheric pressure, so expect a significantly higher boiling point for the target molecule, necessitating a good vacuum.

Protocol 3: Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product wash Aqueous Wash (NaOH, H2O, Brine) start->wash distillation Vacuum Distillation wash->distillation analysis Purity Analysis (GC-MS, NMR, HPLC) distillation->analysis chromatography Column Chromatography chromatography->analysis analysis->chromatography Purity Not Met pure_product Pure Product (>99%) analysis->pure_product Purity Met further_purification Further Purification Needed

Caption: Decision tree for the purification of this compound.

References

  • ChemBK. 2-Bromo-1-chloro-3,5-difluorobenzene. [Link]

  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]

  • Matrix Fine Chemicals. This compound. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Google Patents.

Sources

Technical Support Center: Synthesis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we will delve into the practical aspects of the synthesis, focusing on impurity profiling, troubleshooting, and optimization strategies to ensure the highest quality of your final compound.

Synthesis Overview

The synthesis of this compound typically proceeds via a two-step route, beginning with the Williamson ether synthesis of 3,5-difluorophenol with a suitable two-carbon electrophile, followed by regioselective bromination of the resulting ether. The choice of reagents and reaction conditions at each step is critical for minimizing impurity formation and maximizing yield.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Bromination A 3,5-Difluorophenol D 2-(2-Chloroethoxy)-1,3-difluorobenzene A->D B 1-Bromo-2-chloroethane B->D C Base (e.g., K2CO3, NaH) Solvent (e.g., Acetone, DMF) C->D Reaction Conditions G This compound D->G E Brominating Agent (e.g., NBS, Br2) E->G F Solvent (e.g., Acetonitrile, CCl4) F->G Reaction Conditions

Caption: Synthetic pathway for this compound.

Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the synthesis.

Impurity Identification and Characterization

Question: What are the most common impurities I should expect in the synthesis of this compound?

Answer: The impurity profile of your final compound is largely dictated by the specific reaction conditions you employ. However, based on the general synthetic route, you can anticipate several common impurities. These can be broadly categorized into those arising from the Williamson ether synthesis step and those from the bromination step.

Table 1: Common Impurities and Their Origins

Impurity NameStructureOrigin
3,5-DifluorophenolUnreacted starting material from Step 1.
1,2-Bis(3,5-difluorophenoxy)ethaneDimerization byproduct from Step 1.
2-(2-Bromoethoxy)-1,3-difluorobenzeneFormed if 1,2-dibromoethane is used or if there is halide exchange.
Isomeric Bromination ProductsOver-bromination or incorrect regioselectivity in Step 2.
Poly-brominated SpeciesOver-bromination in Step 2.

Question: How can I effectively identify and quantify these impurities?

Answer: A multi-technique analytical approach is recommended for robust impurity identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for separating the target compound from its impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point. UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm) will allow for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities. The mass fragmentation patterns can provide structural information about the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the final product and any isolated impurities. For instance, the presence of unreacted 3,5-difluorophenol can be confirmed by its characteristic phenolic proton signal in the 1H NMR spectrum.

Troubleshooting the Williamson Ether Synthesis

Question: I am observing a significant amount of unreacted 3,5-difluorophenol in my reaction mixture. What could be the cause and how can I improve the conversion?

Answer: Low conversion in a Williamson ether synthesis can often be attributed to several factors:

  • Insufficient Base: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH). For weakly acidic phenols, a stronger base might be necessary.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it. However, be cautious as excessively high temperatures can lead to side reactions.

  • Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is generally preferred as they can solvate the cation of the base, leaving the anion more reactive.

  • Purity of Reagents: Ensure your 3,5-difluorophenol and 1-bromo-2-chloroethane are of high purity. The presence of water can quench the base and hinder the reaction.

Question: My reaction is producing a significant amount of a bis-ether byproduct, 1,2-bis(3,5-difluorophenoxy)ethane. How can I minimize this?

Answer: The formation of the bis-ether byproduct occurs when a second molecule of the phenoxide displaces the chloride from the initially formed 2-(2-chloroethoxy)-1,3-difluorobenzene. To minimize this, you can:

  • Control the Stoichiometry: Use a slight excess of the 1-bromo-2-chloroethane relative to the 3,5-difluorophenol. This will increase the probability of the phenoxide reacting with the starting electrophile rather than the product.

  • Lower the Reaction Temperature: This side reaction likely has a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time can improve selectivity.

  • Slow Addition of the Phenol/Base: If you are forming the phenoxide in situ, slowly adding the phenol or the base to the solution of 1-bromo-2-chloroethane can help maintain a low concentration of the phenoxide and reduce the rate of the second substitution.

Troubleshooting the Bromination Step

Question: I am observing the formation of poly-brominated species in my product. How can I improve the selectivity for mono-bromination?

Answer: The formation of poly-brominated products is a common issue in electrophilic aromatic substitution reactions. The electron-donating nature of the ether group activates the aromatic ring, making it susceptible to further bromination. To enhance mono-selectivity:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br2).

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even lower) to reduce the rate of the reaction and improve selectivity.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

Question: I am seeing isomeric bromination products. How can I control the regioselectivity?

Answer: The directing effect of the substituents on the aromatic ring governs the regioselectivity of the bromination. The ether group is an ortho-, para-director. In the case of 2-(2-chloroethoxy)-1,3-difluorobenzene, the positions ortho and para to the ether group are also influenced by the fluorine atoms. A thorough understanding of the combined directing effects is crucial. If you are observing undesired isomers, consider:

  • Catalyst/Solvent Effects: The choice of solvent and the presence of a catalyst can influence the regioselectivity. Experiment with different solvent systems (e.g., chlorinated solvents, acetonitrile).

  • Bulky Brominating Agents: In some cases, using a bulkier brominating agent might favor substitution at the less sterically hindered position.

Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a general starting point for developing an HPLC method to assess the purity of your synthesized this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient Elution:

    • Time (min) | %A | %B

    • ---|---|---

    • 0 | 60 | 40

    • 20 | 10 | 90

    • 25 | 10 | 90

    • 26 | 60 | 40

    • 30 | 60 | 40

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow

The following diagram provides a decision-making framework for troubleshooting common issues during the synthesis.

A Problem Identified B Low Yield in Step 1 A->B C Impurity in Final Product A->C D Check Base Stoichiometry & Strength B->D E Increase Reaction Temperature B->E F Change Solvent to Polar Aprotic B->F G Unreacted Starting Material C->G H Bis-ether Byproduct C->H I Poly-brominated Impurity C->I J Isomeric Impurity C->J G->D G->E K Use Excess Electrophile H->K L Lower Reaction Temperature H->L M Use Milder Brominating Agent (NBS) I->M N Control Stoichiometry of Bromine I->N O Investigate Solvent Effects J->O P Consider Steric Hindrance J->P

Technical Support Center: Optimizing the Synthesis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS No. 175203-19-7). This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to facilitate a successful and optimized synthesis of this valuable fluorinated aromatic intermediate. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3][4] This guide will walk you through the necessary preparations of starting materials and the critical parameters of the etherification reaction itself.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process. First, the precursor 2-bromo-4,6-difluorophenol is synthesized. This is followed by a Williamson ether synthesis, reacting the synthesized phenol with a suitable chloroethoxy source.

Synthesis_Workflow A 2,4-Difluoroaniline B 2-Bromo-4,6-difluoroaniline A->B Bromination C 2-Bromo-4,6-difluorophenol B->C Diazotization & Hydrolysis E This compound C->E Williamson Ether Synthesis D 1-Bromo-2-chloroethane D->E Troubleshooting Problem {Low or No Product Yield|Incomplete reaction or side reactions} Cause1 Incomplete Deprotonation Insufficient base strength or reaction time for phenoxide formation Problem->Cause1 Possible Causes Cause2 Low Reactivity of Alkylating Agent 1-bromo-2-chloroethane reactivity may be insufficient Problem->Cause2 Possible Causes Cause3 Side Reactions E2 elimination or C-alkylation Problem->Cause3 Possible Causes Impurity {Presence of Unidentified Impurities|Side products or unreacted starting materials} Cause4 Unreacted Starting Material Incomplete reaction Impurity->Cause4 Possible Causes Cause5 Side Products Refer to side reaction causes Impurity->Cause5 Possible Causes Solution1 Use a stronger base (e.g., NaH) Increase reaction time for deprotonation Cause1->Solution1 Solutions Solution2 Increase reaction temperature Consider using 1-iodo-2-chloroethane (in situ generation with NaI) Cause2->Solution2 Solutions Solution3 Lower reaction temperature Use a less hindered base Cause3->Solution3 Solutions Solution4 Increase reaction time or temperature Increase equivalents of alkylating agent Cause4->Solution4 Solutions Solution5 Optimize reaction conditions Purify by column chromatography or distillation Cause5->Solution5 Solutions

Caption: Troubleshooting flowchart for the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow. How can I increase the rate?

A1: Several factors can be addressed to increase the reaction rate:

  • Increase Temperature: Williamson ether syntheses are often performed at elevated temperatures (50-100 °C). [4]* Use a More Reactive Alkylating Agent: While 1-bromo-2-chloroethane is suitable, an alkyl iodide would be more reactive. You can generate the more reactive 1-iodo-2-chloroethane in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

  • Employ a Phase Transfer Catalyst (PTC): A PTC like tetrabutylammonium bromide can significantly accelerate the reaction, especially when using a solid base like potassium carbonate in a liquid-solid system. [5][6][7]* Ensure Complete Deprotonation: If using a weaker base like K₂CO₃, ensure it is finely powdered and the reaction is vigorously stirred. Alternatively, switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF to ensure complete formation of the phenoxide. [1] Q2: I am observing significant amounts of an elimination byproduct. What can I do to minimize it?

A2: The formation of an alkene byproduct is likely due to an E2 elimination reaction competing with the desired S(_N)2 substitution. [8]This is more prominent with secondary and tertiary alkyl halides, but can occur with primary halides under harsh conditions. To minimize this:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. [8]* Use a Less Hindered Base: While a strong base is needed, a very bulky base can favor elimination. However, for phenoxide formation, common bases like K₂CO₃ or NaH are not sterically demanding.

Q3: I am seeing evidence of C-alkylation on the aromatic ring. How can I favor O-alkylation?

A3: Phenoxides are ambident nucleophiles and can undergo alkylation at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). [8]To favor the desired O-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to favor O-alkylation. [8]Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and promoting C-alkylation.

Q4: What is the best method for purifying the final product?

A4: The choice of purification method depends on the nature of the impurities.

  • Distillation: If the main impurities are volatile starting materials or byproducts with significantly different boiling points, vacuum distillation can be an effective method.

  • Column Chromatography: For the removal of non-volatile impurities or isomers, column chromatography on silica gel is a standard and effective technique. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point for optimization.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information about the molecule.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • TLC/GC-MS: These techniques are excellent for assessing the purity of the compound and identifying any remaining impurities.

References

  • PrepChem. Synthesis of 4-bromo-2,6-difluorophenol. Available from: [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Chem-Station. Williamson Ether Synthesis. (2014). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-2-chloroethane: Properties, Applications, and Safety for Chemical Synthesis. Available from: [Link]

  • Edubirdie. Williamson Ether Synthesis. (2022). Available from: [Link]

  • L.S. College, Muzaffarpur. Williamson ether synthesis. (2021). Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. Available from: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • Semantic Scholar. Application of phase transfer catalysis in the chemical industry. Available from: [Link]

  • PTC Communications, Inc. Industrial Phase-Transfer Catalysis. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-2-chloroethane: A Versatile Tool in Chemical Synthesis and Industry. Available from: [Link]

  • Polish Pharmaceutical Society. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Available from: [Link]

  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
  • Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS 175203-19-7). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you navigate and troubleshoot your reactions effectively. Our approach is rooted in mechanistic principles and practical, field-tested insights to ensure the success of your experiments.

Understanding the Reagent: A Multifunctional Building Block

This compound is a unique trifunctionalized aromatic compound. Its reactivity is primarily dictated by three key features:

  • Aryl Bromide: The C-Br bond is the most reactive site for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the two fluorine atoms can facilitate oxidative addition to the palladium catalyst.

  • Fluoro Substituents: The fluorine atoms significantly influence the electronic properties of the aromatic ring, making it electron-deficient. This can impact reaction rates and catalyst choice. The C-F bonds are generally stable under most cross-coupling conditions but can be susceptible to cleavage under harsh conditions or with certain reagents.

  • 2-Chloroethoxy Side Chain: This group presents both an ether linkage and a primary alkyl chloride. The ether is relatively stable but can be cleaved under strongly acidic or basic conditions at elevated temperatures. The alkyl chloride is a potential site for nucleophilic substitution or elimination, especially in the presence of strong bases or nucleophiles.

Key Physical and Chemical Properties
PropertyValue
CAS Number 175203-19-7
Molecular Formula C₈H₆BrClF₂O
Molecular Weight 271.49 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 119-122 °C at 15 mmHg
Density ~1.636 g/cm³

Frequently Asked Questions (FAQs)

Q1: In a cross-coupling reaction, which halogen is expected to react first?

A1: The aryl bromide is significantly more reactive than the alkyl chloride in standard palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl.[1] Therefore, you can expect selective functionalization at the C-Br bond, leaving the chloroethoxy side chain intact under optimized conditions.

Q2: Can the chloroethoxy side chain interfere with my reaction?

A2: Yes, the chloroethoxy group can participate in side reactions under certain conditions. Strong bases, particularly at elevated temperatures, can induce intramolecular cyclization via Williamson ether synthesis to form a benzofuran derivative, or intermolecular reactions. The alkyl chloride can also be susceptible to nucleophilic attack by amines or other nucleophiles present in the reaction mixture.

Q3: Is it necessary to protect any of the functional groups?

A3: In most standard cross-coupling reactions, protection is not necessary. However, if you are using very strong, non-hindered bases or highly nucleophilic reagents that could react with the alkyl chloride, or if your reaction requires prolonged heating at high temperatures, you might consider strategies to mitigate side reactions involving the chloroethoxy group.

Q4: What is the expected reactivity of the difluorinated aromatic ring?

A4: The two fluorine atoms make the aromatic ring electron-deficient. This generally enhances the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.[2] However, the electronic nature of the ring can also influence the subsequent steps of the catalytic cycle.

Troubleshooting Guide for Common Reactions

Suzuki-Miyaura Coupling

Issue 1: Low to No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium catalyst, especially Pd(PPh₃)₄, is fresh. Consider using a more robust pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) or Pd(II) source with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially in the presence of excess water and base.[1] Use freshly opened or properly stored boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.
Ineffective Base The choice of base is critical. For electron-deficient aryl bromides, a moderately strong base like K₂CO₃ or K₃PO₄ is often effective. If the reaction is sluggish, a stronger base like Cs₂CO₃ may be required, but be mindful of potential side reactions with the chloroethoxy group.
Solvent Issues Ensure you are using anhydrous, degassed solvents. A mixture of an aprotic solvent like dioxane or toluene with a small amount of water is often beneficial for Suzuki couplings.

Issue 2: Formation of Dehalogenated Byproduct (Hydrodehalogenation)

Potential Cause Troubleshooting Steps
Source of Hydride The dehalogenated product arises from the reduction of the C-Br bond. This can be caused by impurities in the reagents or solvents, or by certain reaction conditions that generate palladium-hydride species.
Sub-optimal Ligand/Base Combination Some ligand and base combinations are more prone to generating Pd-H species. Try screening different ligands and bases. Weaker bases like K₂CO₃ may be less likely to promote this side reaction.
Reaction Temperature High temperatures can sometimes favor decomposition pathways that lead to dehalogenation. Try running the reaction at the lowest effective temperature.
Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Issue 1: Incomplete Conversion or No Reaction

Potential Cause Troubleshooting Steps
Inappropriate Ligand The choice of ligand is crucial for Buchwald-Hartwig amination. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote efficient catalytic turnover.[3]
Base Incompatibility A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are commonly used. Ensure the base is anhydrous and added under an inert atmosphere.
Amine Reactivity Highly hindered or electron-poor amines can be challenging substrates. You may need to use a more active catalyst system (e.g., a G3 or G4 precatalyst) and higher reaction temperatures.
Catalyst Poisoning Ensure all reagents and solvents are free of impurities that could poison the palladium catalyst. Thoroughly degas the reaction mixture.

Issue 2: Side Reaction at the Chloroethoxy Group

Potential Cause Troubleshooting Steps
Nucleophilic Attack by Amine If the amine coupling partner is a good nucleophile (e.g., a primary amine), it can potentially displace the chloride on the side chain, leading to a dialkylated product.
Intramolecular Cyclization Under strongly basic conditions and at high temperatures, the deprotonated arylamine product could potentially undergo intramolecular cyclization.
Mitigation Strategies Use the mildest possible reaction conditions (lowest effective temperature and reaction time). Employ a bulky base like LHMDS or K₃PO₄, which may be less likely to promote side reactions. If the side reaction is significant, consider a different synthetic route or protection of the amine if feasible.
Grignard Reagent Formation and Subsequent Reactions

Issue 1: Failure to Form Grignard Reagent

Potential Cause Troubleshooting Steps
Wet Glassware/Solvent Grignard reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous.
Inactive Magnesium The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. Gently crush the magnesium turnings in a mortar and pestle before use or use a few crystals of iodine to activate the surface.
Reaction Initiation Sometimes, gentle heating or sonication is required to initiate the reaction.[4] A small amount of pre-formed Grignard reagent can also be used as an initiator.

Issue 2: Wurtz Coupling and Other Side Reactions

Potential Cause Troubleshooting Steps
High Local Concentration of Aryl Bromide Adding the aryl bromide too quickly can lead to Wurtz coupling, where two aryl groups couple to form a biaryl byproduct.
Reaction with Chloroethoxy Group There is a possibility of intramolecular Grignard reaction with the alkyl chloride, although this is less likely than formation at the more reactive aryl bromide site.
Mitigation Strategies Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.[5] Running the reaction at a lower temperature can also help to minimize side reactions.
Logical Flow for Troubleshooting Failed Reactions

Failed_Reaction_Troubleshooting cluster_Initial_Checks Initial Checks cluster_Reaction_Parameters Reaction Parameters cluster_Analysis Analysis of Crude Reaction Reagent_Purity Verify Purity of All Reagents Inert_Atmosphere Ensure Rigorous Inert Atmosphere Reagent_Purity->Inert_Atmosphere Dry_Solvents Confirm Solvents are Anhydrous & Degassed Inert_Atmosphere->Dry_Solvents Catalyst_System Screen Catalyst/Ligand Combinations Dry_Solvents->Catalyst_System If reagents are pure Base_Selection Optimize Base Strength & Type Catalyst_System->Base_Selection Temperature_Control Adjust Reaction Temperature Base_Selection->Temperature_Control Solvent_Choice Test Different Solvent Systems Temperature_Control->Solvent_Choice Identify_Byproducts Identify Byproducts by LC-MS/NMR Solvent_Choice->Identify_Byproducts If optimization fails Starting_Material Starting Material Recovered? Identify_Byproducts->Starting_Material Decomposition Evidence of Decomposition? Identify_Byproducts->Decomposition Successful_Reaction Successful Reaction Starting_Material->Successful_Reaction If reaction proceeds after optimization Failed_Reaction Failed Reaction Decomposition->Failed_Reaction Re-evaluate synthetic route Failed_Reaction->Reagent_Purity

Caption: A systematic approach to troubleshooting failed reactions.

Potential Side Reactions Involving the Chloroethoxy Side Chain

Under strongly basic conditions, the chloroethoxy group can undergo competing reactions. It is crucial to be aware of these possibilities when designing your experiments.

A) Intramolecular Cyclization (Williamson Ether Synthesis)

If a nucleophile is generated on the aromatic ring (e.g., a deprotonated amine in a Buchwald-Hartwig reaction), it can potentially attack the alkyl chloride intramolecularly to form a six-membered ring.

B) Elimination Reaction

Strong, sterically hindered bases could potentially promote an E2 elimination reaction to form a vinyl ether, although this is generally less favored than substitution for a primary alkyl chloride.

C) Intermolecular Nucleophilic Substitution

Nucleophiles present in the reaction mixture (e.g., the amine in a Buchwald-Hartwig reaction, or hydroxide ions from the base) can displace the chloride, leading to undesired byproducts.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. Successful utilization of this reagent hinges on a thorough understanding of the relative reactivity of its functional groups and careful optimization of reaction conditions to favor the desired transformation while minimizing potential side reactions. This guide provides a starting point for troubleshooting common issues. As with all chemical reactions, systematic and careful experimentation is the key to success.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][2]

  • Snieckus, V. (1990). Directed ortho metalation.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][6]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][7]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][8]

  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link][4]

Sources

Technical Support Center: Identification of Side Products in Reactions of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of side products in reactions involving the versatile building block, 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS No. 175203-19-7).[1] Understanding and mitigating the formation of impurities is critical for ensuring the efficiency, reproducibility, and safety of your synthetic routes.

Introduction: The Reactivity Landscape of this compound

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites: a bromo-substituted difluorinated aromatic ring and a chloroethoxy side chain. This complex structure allows for a variety of transformations but also presents challenges in controlling selectivity and minimizing side product formation.

The primary reaction pathways for this molecule include:

  • Grignard Reagent Formation: The aryl bromide can react with magnesium to form a Grignard reagent, a powerful nucleophile for carbon-carbon bond formation.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) catalyst, enabling coupling with various partners.

  • Nucleophilic Substitution: The chloroethoxy side chain can undergo substitution reactions with various nucleophiles.

This guide will focus on the common side products encountered in Grignard and Suzuki-Miyaura reactions, as these are two of the most prevalent applications for this class of compound.

Section 1: Troubleshooting Grignard Reactions

The formation of a Grignard reagent from this compound is a foundational step for many synthetic routes. However, several side reactions can occur, leading to a complex product mixture.

Frequently Asked Questions (FAQs): Grignard Reactions

Q1: My Grignard reaction is sluggish to initiate and appears to have a low yield. What are the likely side products?

A1: Sluggish initiation and low yields are often interconnected. The primary side products to consider are:

  • Wurtz Coupling Product: This biaryl impurity forms from the reaction of the Grignard reagent with the starting aryl bromide.[2][3] Its formation is favored by higher temperatures and high concentrations of the aryl bromide.

  • Dehalogenated Product: If there is a proton source present (e.g., residual water in the solvent or on the glassware), the Grignard reagent will be quenched to form 1-(2-chloroethoxy)-3,5-difluorobenzene.

  • Benzyne Formation: Although less common, elimination of the fluoride adjacent to the Grignard reagent can lead to a highly reactive benzyne intermediate.[4][5] This can then react with other species in the reaction mixture, leading to a variety of complex byproducts.

Q2: I'm observing a dark black color in my Grignard reaction. Is this normal?

A2: While a cloudy grey or brown appearance is typical for Grignard reagent formation, a black color may indicate decomposition.[2][3] This can be caused by overheating or the presence of impurities in the starting material or solvent.[2]

Q3: How can I minimize the formation of the Wurtz coupling product?

A3: To minimize Wurtz coupling, it is crucial to maintain a low concentration of the aryl bromide during the reaction. This can be achieved by the slow, dropwise addition of the this compound solution to the magnesium turnings.[3]

Troubleshooting Workflow: Grignard Reaction Initiation

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, anhydrous solvent) start->check_anhydrous check_mg Assess Magnesium Quality (Fresh, not oxidized) check_anhydrous->check_mg If conditions are dry activate_mg Activate Magnesium check_mg->activate_mg If Mg is of good quality mechanical_activation Mechanical Activation (Crush turnings) activate_mg->mechanical_activation chemical_activation Chemical Activation activate_mg->chemical_activation reattempt Re-attempt Initiation (Add small aliquot of aryl halide, gentle warming) mechanical_activation->reattempt add_iodine Add Iodine Crystal chemical_activation->add_iodine add_dibromoethane Add 1,2-Dibromoethane chemical_activation->add_dibromoethane add_iodine->reattempt add_dibromoethane->reattempt success Reaction Initiates (Exotherm, color change, bubbling) reattempt->success Successful failure Persistent Failure: Consult further resources reattempt->failure Unsuccessful

Caption: Troubleshooting workflow for Grignard reaction initiation.

Protocol: Grignard Reagent Formation

This protocol is a general guideline and should be adapted based on the specific downstream application.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional activator)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Addition: Place the magnesium turnings in the flask.

  • Initiation: Add a small portion of the this compound solution in anhydrous THF to the magnesium. If the reaction does not start, add a small crystal of iodine and gently warm the mixture.[2]

  • Addition: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[3]

  • Completion: After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure full conversion.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between this compound and a boronic acid or ester.[6][7] However, several side products can arise from this reaction.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the most common side products in a Suzuki-Miyaura coupling with this substrate?

A1: The most prevalent side products include:

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from the boronic acid partner.

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent or base, leading to the corresponding arene.

  • Dehalogenation of the Starting Material: The bromo group on this compound can be reduced to a hydrogen atom.

  • Hydrolysis of the Boronic Acid: Boronic acids can hydrolyze back to the corresponding boronic acid, which can affect reaction selectivity.[8]

Q2: How can I minimize homocoupling of the boronic acid?

A2: Homocoupling is often promoted by the presence of oxygen. Ensuring the reaction is performed under a strict inert atmosphere (argon or nitrogen) and using degassed solvents can significantly reduce this side product.

Q3: My reaction is giving a complex mixture of products. How can I simplify the analysis?

A3: A systematic approach to analysis is key. Running control reactions (e.g., the reaction without the palladium catalyst, without the base, or without one of the coupling partners) can help identify the source of the side products.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield or Complex Mixture in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl halide, boronic acid, base, catalyst) start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, degassed solvents, temperature) check_reagents->check_conditions If reagents are pure optimize_catalyst Optimize Catalyst System (Ligand, catalyst loading) check_conditions->optimize_catalyst If conditions are optimal optimize_base Optimize Base (Type, equivalents) check_conditions->optimize_base If conditions are optimal optimize_solvent Optimize Solvent System check_conditions->optimize_solvent If conditions are optimal success Improved Yield and Purity optimize_catalyst->success failure Persistent Issues: Consult specialized literature optimize_catalyst->failure optimize_base->success optimize_base->failure optimize_solvent->success optimize_solvent->failure

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Protocol: General Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • Setup: To a dry reaction vessel, add the this compound, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.[9]

  • Solvent Addition: Add the degassed solvent system.[9]

  • Reaction: Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, washed, dried, and concentrated.

Section 3: Analytical Techniques for Side Product Identification

Accurate identification of side products is crucial for optimizing reaction conditions and ensuring the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10]

Troubleshooting Common GC-MS Issues:

Problem Possible Cause Solution
Peak Tailing Active sites in the injector or column.[11]Clean or replace the injector liner; trim the column.[11][12]
Ghost Peaks Contamination from the septum, solvent, or previous injections.[13]Use high-quality septa; run solvent blanks; bake out the column.[14]
Poor Resolution Inadequate column selectivity or temperature program.Optimize the temperature program; select a more appropriate column.[14]
High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile and thermally labile compounds.

Troubleshooting Common HPLC Issues:

Problem Possible Cause Solution
Baseline Drift Changes in mobile phase composition or temperature.[13]Ensure proper mobile phase mixing and degassing; use a column oven.[13]
Broad Peaks Column overloading; poor sample solubility.Reduce injection volume; ensure the sample is fully dissolved in the mobile phase.[15]
Split Peaks Column contamination or void.Wash the column with a strong solvent; replace the column if necessary.

Conclusion

The successful synthesis of target molecules from this compound relies on a thorough understanding of potential side reactions and a systematic approach to troubleshooting. By carefully controlling reaction conditions and employing appropriate analytical techniques, researchers can minimize the formation of impurities and achieve high yields of the desired products. This guide provides a foundational framework for addressing common challenges, but it is important to consult the primary literature for specific applications and further optimization strategies.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (2023, March 14). 4 Common Mistakes to Avoid in HPLC. Retrieved from [Link]

  • Lab-Training. (n.d.). Seven common mistakes in the use of HPLC. Retrieved from [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]

  • McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
  • Eurofins. (2023, May 2). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Novel Synthesis: The Role of this compound in Modern Chemistry. Retrieved from [Link]

  • Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(1), 12-19.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 87, 116-123.
  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • Bakshi, M., & Singh, S. (2002). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1041.
  • ChemBK. (2024, April 9). 2-Bromo-1-chloro-3,5-difluorobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223.
  • Filo. (2025, June 24). What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr... Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 27). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

  • RSC Advances. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. 14, 19062-19066.

Sources

Technical Support Center: Synthesis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for improving the yield and purity of this target molecule. The content is structured in a question-and-answer format to directly address common challenges encountered during synthesis.

Section 1: Proposed Synthetic Protocol & Mechanism

The synthesis of this compound is most effectively approached via the Williamson ether synthesis.[1][2][3] This classic and robust SN2 reaction involves the O-alkylation of a phenoxide with a primary alkyl halide.[1][2][4] In this case, the reaction proceeds between the phenoxide of 2-Bromo-4,6-difluorophenol and an alkylating agent like 1,2-dichloroethane.

Reaction Scheme:
  • Step 1: Deprotonation: A base is used to deprotonate the hydroxyl group of 2-Bromo-4,6-difluorophenol, forming a highly nucleophilic phenoxide ion.

  • Step 2: SN2 Attack: The phenoxide ion attacks the primary carbon of the 2-chloroethoxy group, displacing a chloride ion and forming the desired ether linkage.[1][5]

Visualization: Reaction Mechanism

Below is a diagram illustrating the SN2 mechanism of the Williamson ether synthesis.

Caption: Williamson ether synthesis mechanism.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific experimental issues that can lead to suboptimal results.

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes and how can I fix this?

Answer: Low conversion is a common issue and typically points to one of three areas: incomplete deprotonation of the phenol, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Cause A: Incomplete Deprotonation

    • Explanation: The Williamson synthesis requires the formation of a phenoxide, which is a much stronger nucleophile than the neutral phenol.[4] Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still necessary for complete conversion to the phenoxide. For halogenated phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over extremely strong bases like sodium hydride (NaH) to minimize side reactions.[6]

    • Solution:

      • Choice of Base: Ensure you are using an appropriate base. K₂CO₃ is a reliable and cost-effective choice. Cs₂CO₃ can be more effective but is more expensive.

      • Stoichiometry: Use at least 1.5 to 2.0 equivalents of the base to ensure the equilibrium is driven towards the phenoxide.

      • Anhydrous Conditions: Water can consume the base and protonate the phenoxide, quenching the reaction. Ensure your solvent and glassware are thoroughly dried.

  • Cause B: Poor Alkylating Agent Reactivity

    • Explanation: The reaction proceeds via an SN2 mechanism, where the reactivity of the alkyl halide is critical. The order of reactivity is I > Br > Cl.[7] While 1,2-dichloroethane is an economical choice, its reactivity is lower than its brominated or iodinated counterparts.

    • Solution:

      • Add a Catalyst: The addition of a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction. This is known as the Finkelstein reaction, where the less reactive chloride is converted in situ to a more reactive iodide.[2]

      • Consider an Alternative: If yields remain low, using 1-bromo-2-chloroethane as the alkylating agent may provide better results, though it is more costly.

  • Cause C: Suboptimal Reaction Conditions

    • Explanation: Time, temperature, and solvent play a crucial role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base but do not strongly solvate the nucleophilic phenoxide, leaving it free to react.[1][8] Typical Williamson reactions are conducted at elevated temperatures (50-100 °C) for 1-8 hours.[1][2][3]

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC. A good starting point is 80 °C.

      • Extend Reaction Time: If the reaction is proceeding slowly, extend the reaction time. Monitor every 2-4 hours until the starting phenol spot on the TLC plate has been consumed.

Question 2: I'm observing significant byproduct formation, particularly an alkene. How can I minimize this?

Answer: The formation of an alkene byproduct is a classic sign that an E2 elimination reaction is competing with the desired SN2 substitution.[5][8] The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the alkyl halide, leading to elimination.

  • Explanation: Elimination reactions are highly dependent on temperature and steric hindrance.[5][8] While the 2-chloroethoxy group is a primary halide and less prone to elimination, high temperatures can favor this pathway.[8]

  • Strategies to Minimize Elimination:

    • Lower the Temperature: This is the most effective method. Elimination reactions typically have a higher activation energy than substitution reactions, so lowering the temperature will favor the SN2 pathway.[8] Try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.

    • Controlled Addition: Add the alkylating agent slowly to the solution of the pre-formed phenoxide. This keeps the instantaneous concentration of the alkylating agent low, which can sometimes disfavor elimination.

Question 3: My TLC shows a new spot that isn't my starting material or desired product. What could it be?

Answer: Besides elimination, there are other potential side reactions.

  • Possibility A: Di-etherification

    • Explanation: 1,2-dichloroethane has two reactive sites. It's possible for a second molecule of the phenoxide to displace the other chloride, resulting in a symmetrical 1,2-bis(2-bromo-4,6-difluorophenoxy)ethane byproduct.

    • Solution: Use a large excess of the alkylating agent (e.g., 3-5 equivalents of 1,2-dichloroethane). This statistical advantage ensures the phenoxide is more likely to encounter a fresh molecule of 1,2-dichloroethane rather than the mono-substituted product.

  • Possibility B: C-Alkylation

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (primarily at the positions ortho and para to the oxygen).[1][8] While O-alkylation is generally favored in polar aprotic solvents like DMF, some C-alkylation can occur, leading to isomeric byproducts.[6][8]

    • Solution: Stick to polar aprotic solvents (DMF, DMSO, acetonitrile) which strongly favor O-alkylation.[8] Avoid protic or nonpolar solvents which can increase the amount of C-alkylation.

Section 3: Experimental Protocol & Data

Baseline Recommended Protocol

This protocol is a starting point and should be optimized based on your experimental results.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-4,6-difluorophenol (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.2 M concentration) and finely ground anhydrous K₂CO₃ (2.0 eq).

  • Catalyst (Optional but Recommended): Add KI (0.1 eq).

  • Alkylating Agent: Add 1,2-dichloroethane (3.0 eq).

  • Reaction: Heat the mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete in 4-8 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Wash the combined organic layers with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Influence of Key Parameters on Yield
ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome for Condition B
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (1.5 eq)Faster reaction, potentially higher yield due to increased solubility and basicity.
Catalyst NoneKI (0.1 eq)Significantly increased reaction rate by forming a more reactive alkyl iodide in situ.
Solvent AcetonitrileDMFBetter solubility of the phenoxide salt, potentially leading to a faster and more complete reaction.
Temperature 100 °C70-80 °CReduced risk of elimination (E2) side reactions, leading to higher product purity.[8]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the ideal solvent for this reaction?

    • A: Polar aprotic solvents are strongly recommended.[8] N,N-Dimethylformamide (DMF) is an excellent choice due to its high boiling point and ability to dissolve ionic intermediates. Acetonitrile is another good option. Avoid protic solvents like ethanol or water, which can interfere with the nucleophile.[1][5]

  • Q: Can I use sodium hydroxide (NaOH) as the base?

    • A: While NaOH can be used to deprotonate phenols, using it in a non-aqueous solvent can be challenging due to solubility issues.[9] Furthermore, the presence of water from aqueous NaOH would be detrimental. A carbonate base like K₂CO₃ in an anhydrous polar aprotic solvent is a more reliable system for this synthesis.[6]

  • Q: How do I effectively purify the final product?

    • A: Flash column chromatography on silica gel is the most common and effective method for purifying compounds of this type. A gradient elution starting with a nonpolar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity with a solvent like Ethyl Acetate will allow for the separation of the nonpolar byproducts, the desired product, and any remaining polar starting material.

  • Q: What is the logical flow for troubleshooting a failed reaction?

    • A: The following workflow provides a structured approach to diagnosing issues.

Troubleshooting_Workflow start Low Yield or No Reaction check_tlc Analyze Crude Reaction by TLC start->check_tlc sm_present Mainly Starting Material (SM) Present check_tlc->sm_present Yes product_present Product Formed, but Yield is Low check_tlc->product_present No cause_deprotonation Issue: Incomplete Deprotonation or Low Reactivity sm_present->cause_deprotonation cause_side_reactions Issue: Competing Side Reactions or Degradation product_present->cause_side_reactions solution_deprotonation Action: 1. Use stronger/more base (Cs₂CO₃). 2. Ensure anhydrous conditions. 3. Add KI catalyst. 4. Increase temperature/time. cause_deprotonation->solution_deprotonation solution_side_reactions Action: 1. Lower reaction temperature. 2. Use excess alkylating agent. 3. Confirm solvent is polar aprotic. cause_side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • L.S.College, Muzaffarpur. Williamson ether synthesis. [Link]

  • University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

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Technical Support Center: Degradation Pathways of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-BCEF-DP-2601 Version: 1.0 Last Updated: January 13, 2026

Introduction for the Investigator

Welcome to the technical support guide for 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS No. 175203-19-7). This molecule is a highly functionalized aromatic compound, valuable as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a difluorinated aromatic ring, a bromine atom, and a chloroethoxy side chain, presents a complex challenge when studying its environmental fate and degradation.

Currently, there is a notable absence of published, peer-reviewed studies specifically detailing the degradation pathways of this exact molecule. This guide has been developed to fill that gap. As your dedicated application scientist, I have structured this document not as a simple list of facts, but as a foundational framework for your research. We will proceed from hypothesized pathways based on established chemical principles to robust analytical protocols and in-depth troubleshooting, empowering you to pioneer the investigation of this compound's lifecycle.

Section 1: Hypothesized Degradation Pathways & Mechanisms

Given the compound's structure, we can predict several potential degradation routes based on extensive literature on related halogenated aromatics and aryl ethers. The initial point of attack is the most critical determinant of the subsequent degradation cascade.

Pathway A: Biotic - Oxidative Ether Cleavage

The ether linkage is a common target for microbial degradation. While the C-O bond itself is strong, enzymatic systems often initiate cleavage by oxidizing the adjacent Cα-methylene group of the ethoxy chain.[3]

  • Causality: This pathway is common for aryl ethers and is mediated by monooxygenase or dioxygenase enzymes. The initial hydroxylation at the Cα position creates an unstable hemiacetal, which then spontaneously cleaves.

  • Resulting Products: This cleavage would yield 1-bromo-3,5-difluorophenol and 2-chloroacetaldehyde . The aldehyde is readily oxidized to 2-chloroacetic acid , a known microbial metabolite.

Pathway_A parent 1-Bromo-2-(2-chloroethoxy) -3,5-difluorobenzene intermediate Unstable Hemiacetal (Post-Hydroxylation) parent->intermediate Monooxygenase (Cα-Hydroxylation) product1 1-Bromo-3,5-difluorophenol intermediate->product1 Spontaneous Cleavage product2 2-Chloroacetaldehyde intermediate->product2 Spontaneous Cleavage product3 2-Chloroacetic acid product2->product3 Aldehyde Dehydrogenase

Caption: Hypothesized biotic pathway via oxidative ether cleavage.

Pathway B: Biotic - Aromatic Ring Dioxygenation

Aerobic bacteria frequently initiate the degradation of halogenated benzenes by attacking the aromatic ring.[4] A dioxygenase enzyme incorporates two hydroxyl groups, leading to ring dearomatization and subsequent cleavage.

  • Causality: This is a well-documented mechanism for the breakdown of compounds like chlorobenzene.[5] The initial enzymatic attack forms a cis-dihydrodiol intermediate, which is a key step toward ring opening.

  • Resulting Products: The initial product would be a bromodifluoro-chloroethoxyphenyl-cis-dihydrodiol . Subsequent dehydrogenation and enzymatic cleavage would lead to a complex mixture of aliphatic acid derivatives.

Pathway_B parent 1-Bromo-2-(2-chloroethoxy) -3,5-difluorobenzene product1 Substituted cis-dihydrodiol parent->product1 Dioxygenase product2 Substituted Catechol product1->product2 Dehydrogenase product3 Ring Fission Products (e.g., muconic acid derivatives) product2->product3 Catechol Dioxygenase

Caption: Hypothesized biotic pathway via aromatic ring dioxygenation.

Pathway C: Abiotic - Photochemical Degradation

The Carbon-Bromine bond is significantly weaker than Carbon-Fluorine or Carbon-Chlorine bonds and is susceptible to cleavage by environmental UV radiation.

  • Causality: Photolysis, particularly C-Br bond homolysis, is a known degradation route for brominated aromatic compounds. This generates a highly reactive aryl radical.

  • Resulting Products: The primary product would be 2-(2-chloroethoxy)-3,5-difluorophenyl radical , which would quickly abstract a hydrogen atom from the surrounding matrix (e.g., solvent, water) to form 1-(2-chloroethoxy)-2,4-difluorobenzene .

Pathway_C parent 1-Bromo-2-(2-chloroethoxy) -3,5-difluorobenzene intermediate Aryl Radical + Br• parent->intermediate UV Radiation (hν) C-Br Homolysis product 1-(2-Chloroethoxy) -2,4-difluorobenzene intermediate->product Hydrogen Abstraction

Caption: Hypothesized abiotic pathway via photochemical C-Br cleavage.

Section 2: Experimental & Analytical Workflow

A systematic approach is required to elucidate the operative degradation pathway(s). This workflow provides a self-validating structure for your experiments.

Workflow cluster_setup 1. Experimental Setup cluster_analysis 2. Sample Processing & Analysis cluster_eval 3. Data Evaluation setup_biotic Biotic Microcosm (e.g., activated sludge) sampling Time-Course Sampling setup_biotic->sampling setup_abiotic Abiotic Control (e.g., sterile medium) setup_abiotic->sampling setup_photo Photochemical Reactor (UV lamp) setup_photo->sampling extraction Liquid-Liquid or Solid-Phase Extraction sampling->extraction analysis GC-MS for Parent Compound & Volatile Metabolites extraction->analysis analysis2 LC-MS/MS for Polar & Non-Volatile Metabolites extraction->analysis2 eval_parent Quantify Parent Compound Loss analysis->eval_parent analysis2->eval_parent eval_products Identify & Quantify Degradation Products eval_parent->eval_products eval_balance Perform Mass Balance Calculation eval_products->eval_balance eval_pathway Elucidate Pathway eval_balance->eval_pathway

Caption: General experimental workflow for degradation studies.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most probable initial step in the biodegradation of this compound? Based on analogous structures, the two most likely initial attacks are oxidative cleavage of the ether side chain and dioxygenase-mediated attack on the aromatic ring.[3][4] The presence of the chloroethoxy group provides a non-aromatic site that is often more susceptible to initial enzymatic oxidation than a heavily fluorinated aromatic ring. Therefore, ether cleavage (Pathway A) is a strong primary hypothesis.

Q2: Why is Gas Chromatography-Mass Spectrometry (GC-MS) the recommended primary analytical technique? GC-MS is ideal for separating and identifying volatile and semi-volatile organic compounds like the parent molecule and many of its likely degradation products (e.g., 1-bromo-3,5-difluorophenol).[6] Electron Ionization (EI) provides reproducible fragmentation patterns that are crucial for structural elucidation and library matching of unknown metabolites.

Q3: My compound appears completely resistant to degradation in my microbial culture. What should I try next? First, confirm the viability of your microbial consortium with a positive control (a readily degradable compound like phenol). If the culture is active, the recalcitrance may be due to the high degree of halogenation. Consider the following:

  • Co-metabolism: Add a primary carbon source (e.g., glucose, citrate) to the medium. Some microbes can only degrade recalcitrant compounds co-metabolically, not as a sole carbon source.[7]

  • Acclimation: Allow for a longer incubation period (weeks to months) to give microbial populations time to adapt and potentially express the necessary enzymes.

  • Alternative Cultures: Source microbial consortia from environments historically contaminated with halogenated compounds, as they are more likely to harbor organisms with the required catabolic capabilities.

Q4: How can I definitively distinguish between biotic and abiotic degradation? The use of a proper abiotic control is essential. An ideal control consists of the same sterile medium and parent compound, incubated under the exact same conditions (temperature, light, agitation) as the biotic experiment. Significant loss of the parent compound in the biotic sample but not in the abiotic control is strong evidence of biodegradation. Any loss in the control points to abiotic processes like hydrolysis or photolysis.

Section 4: Troubleshooting Guide

GC-MS & Analytical Issues

Problem: I am observing poor peak shape (tailing) for the parent compound. This is a common issue with halogenated or polar compounds and typically points to "active sites" in your GC system.[8][9]

Troubleshooting_GC_Peak start Poor Peak Shape (Tailing) q1 Is the peak tailing for all compounds? start->q1 a1_yes System-wide Flow Path Issue q1->a1_yes Yes a1_no Compound-Specific Activity q1->a1_no No, only active compounds sol_flow 1. Check for leaks. 2. Re-install column, ensuring a clean cut and correct depth. 3. Check for blockages. a1_yes->sol_flow sol_activity 1. Use a new, deactivated inlet liner. 2. Trim 10-20 cm from the column inlet. 3. Use a more inert column phase. a1_no->sol_activity

Caption: Decision tree for troubleshooting GC peak tailing.[8]

Problem: My parent compound signal is very low or non-existent. Assuming the instrument is functioning correctly (verified with a standard), this could be due to several factors:

  • Answer: First, verify your sample preparation and concentration calculations.[9] If those are correct, consider thermal degradation in the GC inlet. Halogenated compounds can be heat-sensitive.[8] Try lowering the injector temperature in 20°C increments (e.g., from 280°C to 260°C, then to 240°C) to see if the response improves. Also, check for leaks in the injector, as volatile compounds are preferentially lost.[9]

Problem: I see many unexpected peaks in my chromatogram that are not present in my standards.

  • Answer: These could be contaminants or actual degradation products.

    • Run a Solvent Blank: Inject the final solvent used for your sample preparation. If the peaks are present, the contamination is from your solvent or glassware.

    • Check the Abiotic Control: If the peaks are present in the abiotic control, they are likely from abiotic degradation (e.g., hydrolysis) or contamination in the original medium.

    • Septum Bleed: If you see a repeating pattern of broad peaks, especially at higher temperatures, it may be bleed from an old or over-tightened septum.[10]

    • True Metabolites: If the peaks are present only in the biotic samples and increase in intensity over time as the parent compound decreases, they are likely true metabolites.

Experimental & Interpretation Issues

Problem: My abiotic control shows a significant loss of the parent compound.

  • Answer: This indicates an abiotic degradation process is occurring. If the experiment was exposed to light, photolysis is a likely cause (see Pathway C). If not, consider hydrolysis, although the ether bond and aryl halides are generally stable to hydrolysis under neutral pH. Also, ensure the control was properly sterilized; incomplete sterilization could lead to microbial activity.

Problem: I can't achieve a mass balance. The parent compound disappears, but no degradation products are detected.

  • Answer: This is a common challenge in degradation studies and suggests several possibilities:

    • Mineralization: The compound may be completely degraded to CO₂, H₂O, and inorganic halides, which are not detected by GC-MS. Consider a respirometry experiment to measure CO₂ evolution.

    • Biomass Incorporation: The compound or its metabolites may have been incorporated into the microbial biomass.

    • Non-Extractable Residues: Metabolites may have become strongly bound to solids in your matrix (e.g., sludge particles) and are not being efficiently extracted. Try a more exhaustive extraction method.

    • Highly Polar Metabolites: The degradation products may be too polar or non-volatile for GC-MS analysis. You must develop an LC-MS/MS method to search for these compounds.[6]

Section 5: Key Experimental Protocols

Protocol 1: GC-MS Analysis of Parent Compound and Volatile Metabolites
  • Rationale: This protocol establishes a robust method for separating and identifying the target analyte and potential volatile degradation products. A splitless injection is used to maximize sensitivity for trace-level analysis.

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS).[6]

  • Self-Validation Steps:

    • An internal standard is used to correct for variations in injection volume and matrix effects.

    • A mid-point calibration standard is run every 10 samples to check for instrument drift.

ParameterSettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)Provides good resolution for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing optimal efficiency.
Injector Splitless mode, 260°CMaximizes sensitivity. Temperature is a starting point; may need optimization to prevent thermal degradation.[8]
Oven Program 60°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)Separates analytes based on boiling point.
MS Source 230°CStandard temperature for Electron Ionization (EI).
MS Quad 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible, library-searchable mass spectra.
Scan Range 45 - 450 m/zCovers the molecular ion of the parent and most likely fragments/products.

Methodology:

  • Sample Preparation: Extract 10 mL of aqueous sample with 3 x 5 mL of dichloromethane (DCM). Dry the combined organic layers over anhydrous sodium sulfate. Concentrate to 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add a known amount of an internal standard (e.g., PCB-153, or another compound not expected in the sample) to the final 1 mL extract.

  • Injection: Inject 1 µL into the GC-MS system.

  • Data Analysis: Quantify the parent compound using a calibration curve. Identify unknown peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting fragmentation patterns.

Protocol 2: Establishing an Aerobic Biodegradation Microcosm
  • Materials:

    • Activated sludge from a municipal wastewater treatment plant (as microbial inoculum).

    • Basal salts medium.

    • This compound stock solution in methanol.

    • Sterile 250 mL glass flasks with screw caps.

Methodology:

  • Prepare Medium: Prepare a sterile basal salts medium containing essential minerals but no carbon source.

  • Set up Flasks:

    • Biotic Flasks (n=3): Add 99 mL of basal salts medium and 1 mL of activated sludge to each flask.

    • Abiotic Control Flasks (n=3): Add 100 mL of basal salts medium. Autoclave the flasks to ensure sterility.

  • Spiking: After cooling, spike all flasks with the parent compound stock solution to a final concentration of ~5 mg/L. Ensure the methanol volume is <0.1% of the total volume to prevent it from acting as a primary carbon source.

  • Incubation: Incubate all flasks on an orbital shaker at 120 rpm in the dark at 25°C. The darkness prevents photochemical degradation.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice one flask from each set (biotic and abiotic) for analysis using Protocol 1.

References

  • Benchchem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Novel Synthesis: The Role of this compound in Modern Chemistry.
  • Restek. (n.d.). Troubleshooting Guide.
  • Füchtenbusch, B., et al. (1998). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 64(8), 2820-2825. Retrieved from [Link]

  • MDPI. (n.d.). Biodegradation of Emerging Contaminants Controlled by Biological and Chemical Factors.
  • Benchchem. (n.d.). Analytical Techniques for the Characterization of 1-Bromo-3,5-dichlorobenzene.
  • Barroso, M., et al. (2022). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms. Journal of Environmental Sciences, 118, 204-213.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175203-19-7.
  • Agilent. (n.d.). Practical Steps in GC Troubleshooting.
  • Eawag. (n.d.). Chlorobenzene Degradation Pathway.

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Technical Support Center: Scale-Up Production of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address the specific challenges encountered when transitioning from lab-scale synthesis to pilot or full-scale production of this key chemical intermediate.

Introduction: The Role and Challenges of a Complex Intermediate

This compound is a highly functionalized aromatic compound, valuable as a building block in the development of novel pharmaceuticals and agrochemicals. Its structure contains multiple reactive sites: a bromo group amenable to cross-coupling reactions, two deactivating fluorine atoms that influence ring electronics and metabolic stability, and a chloroethoxy chain that can be further modified.

While its synthesis appears straightforward via a Williamson ether synthesis, scaling up this process presents significant challenges. These include controlling exothermic reactions, minimizing impurity formation, ensuring reagent and catalyst efficiency at larger volumes, and developing robust purification methods. This guide provides field-proven insights to navigate these complexities effectively.

Section 1: Synthetic Pathway and Key Control Points

The most common and industrially viable route to this compound is a two-step process starting from the commercially available 3,5-difluoroaniline. The key stages are:

  • Diazotization and Bromination (Sandmeyer Reaction): Conversion of 3,5-difluoroaniline to a diazonium salt, which is subsequently reacted with a copper(I) bromide source to yield 1-bromo-3,5-difluorobenzene.[1][2][3]

  • Hydroxylation (Not Shown) & Williamson Ether Synthesis: Although not explicitly detailed in many sources, a hydroxylation step to create a phenol is implied before the final etherification. The crucial step is the O-alkylation of the resulting 2-bromo-3,5-difluorophenol with a 2-chloroethylating agent. This step is highly sensitive to reaction conditions and is a primary source of scale-up difficulties.

Below is a workflow diagram illustrating the critical control points in the pivotal etherification step.

G cluster_0 Process Inputs cluster_1 Reaction Stage: Williamson Ether Synthesis cluster_2 Outputs & Impurities Precursor 2-Bromo-3,5-difluorophenol (Starting Material) Reaction Reaction Vessel (Controlled Temp & Agitation) Precursor->Reaction Reagent 1-bromo-2-chloroethane (Alkylating Agent) Reagent->Reaction Base Base (e.g., K2CO3, NaOH) + Optional PTC Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product Target Product: This compound Reaction->Product Desired Path Impurity1 Side Product 1: Unreacted Phenol Reaction->Impurity1 Incomplete Reaction Impurity2 Side Product 2: Bis-arylated Ether Reaction->Impurity2 Over-alkylation or Impurity in Reagent Impurity3 Side Product 3: Elimination Product (Vinyl Ether) Reaction->Impurity3 Base-induced Elimination

Caption: Key workflow for the Williamson ether synthesis step.

Section 2: Troubleshooting Guide for Scale-Up Production

This table addresses common issues observed during the scale-up of the Williamson ether synthesis for producing this compound.

Observed ProblemPotential Cause(s)Recommended Actions & Rationale
Low or Stagnant Conversion 1. Insufficient Base: The phenolic starting material is not fully deprotonated, preventing nucleophilic attack. 2. Poor Mass Transfer: Inadequate mixing in a large reactor leads to localized reagent depletion. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. 4. Water in Solvent/Reagents: Moisture can protonate the phenoxide and hydrolyze the alkylating agent.Action: 1. Base Stoichiometry: Ensure at least 1.1-1.5 molar equivalents of a strong base (e.g., anhydrous K₂CO₃ or NaOH). Perform a titration to confirm base strength. 2. Improve Agitation: Increase stirrer speed and verify that a vortex is formed, ensuring homogeneity. For very large vessels, consider installing baffles. 3. Temperature Control: Gradually increase the reaction temperature in 5 °C increments, monitoring by GC for conversion. Do not exceed the decomposition temperature of reactants. 4. Use Anhydrous Conditions: Dry the solvent (e.g., over molecular sieves) and use high-purity, dry reagents.
High Levels of Bis-Arylated Impurity 1. Impurity in Alkylating Agent: The 1-bromo-2-chloroethane reagent may contain ethylene glycol, which can be alkylated on both ends. 2. Excessive Phenol Deprotonation: A large excess of phenoxide can potentially react twice if an intermediate is formed.Action: 1. Reagent QC: Analyze the incoming alkylating agent by GC-MS to quantify impurities like ethylene glycol. If necessary, purify the reagent by distillation. 2. Controlled Addition: Add the alkylating agent slowly (sub-surface) to a solution of the deprotonated phenol. This maintains a low instantaneous concentration of the alkylating agent, favoring the 1:1 reaction.
Formation of Vinyl Ether Impurity 1. Strong, Hindered Base: Use of very strong, non-nucleophilic bases (e.g., t-BuOK) can promote E2 elimination on the 2-chloroethyl side chain. 2. High Reaction Temperature: Elevated temperatures favor elimination over substitution.Action: 1. Base Selection: Use a moderately strong, non-hindered base like potassium carbonate or sodium hydroxide, which are less prone to inducing elimination. 2. Optimize Temperature: Maintain the lowest possible temperature that provides a reasonable reaction rate (e.g., 60-80 °C, depending on the solvent).
Exothermic Runaway / Poor Heat Transfer 1. Surface Area to Volume Ratio: As batch size increases, the surface area available for cooling decreases relative to the reaction volume, making heat removal inefficient.[4] 2. Rapid Reagent Addition: Adding the base or alkylating agent too quickly can generate heat faster than the cooling system can handle.Action: 1. Engineering Controls: Ensure the reactor is equipped with an adequate cooling jacket and emergency quench system. 2. Controlled Dosing: Implement a programmed, slow addition of the most reactive reagent (often the base or alkylating agent) to control the rate of heat generation. Use a reaction calorimeter at the pilot scale to determine the thermal profile.
Difficult Product Isolation / Emulsion Formation 1. Phase Separation Issues: During aqueous workup, residual polar solvents (e.g., DMF) or salts can act as surfactants, causing emulsions. 2. Similar Polarity of Product and Impurities: Unreacted starting material and certain byproducts may have similar solubility, complicating extraction and crystallization.Action: 1. Workup Modification: Add a saturated brine solution during the aqueous wash to increase the ionic strength of the aqueous phase, which helps to break emulsions. 2. Purification Strategy: For scale-up, fractional distillation under reduced pressure is often more viable and economical than column chromatography. Develop a distillation curve at the lab scale to determine the boiling points of the product and key impurities.[5][6]
Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the Williamson ether synthesis at scale?

A: Based on our experience, the three most critical parameters are:

  • Temperature: This is paramount for controlling reaction rate versus impurity formation. High temperatures can lead to elimination byproducts and decomposition.[4] A stable, controlled temperature profile is essential.

  • Reagent Stoichiometry and Addition Rate: The molar ratio of the phenol, base, and alkylating agent dictates yield and purity. On a large scale, the rate of addition is just as important to manage exotherms and minimize side reactions.

  • Agitation/Mixing: Inadequate mixing leads to non-homogeneous reaction conditions, resulting in stalled reactions and increased byproduct formation. Monitoring the power draw of the agitator can be an effective proxy for consistent mixing.

Q2: Column chromatography is not feasible for our production scale. What is the recommended purification strategy for the final product?

A: For multi-kilogram and larger scales, vacuum distillation is the most effective and economical purification method for this compound. The compound has a sufficiently high boiling point and thermal stability for this technique.[5]

  • Rationale: Distillation separates components based on differences in boiling points, which is effective for removing both lower-boiling unreacted starting materials and higher-boiling bis-arylated impurities.

  • Implementation Steps:

    • Lab-Scale Optimization: First, perform a small-scale distillation using a short-path apparatus to determine the boiling point under a specific vacuum level (e.g., 1-10 mmHg).

    • Fraction Collection: Collect different fractions and analyze each by GC-MS to identify the "heart cut" that contains the pure product.

    • Scale-Up: Transfer the optimized conditions (vacuum level, pot temperature, head temperature) to a larger distillation setup with a packed column for better separation efficiency.

Q3: What are the primary safety concerns for handling the reagents and the final product?

A: Safety is non-negotiable. Key hazards include:

  • Halogenated Aromatics (Starting Material/Product): These compounds are generally classified as irritants and may be harmful if swallowed or absorbed through the skin.[7][8][9] They can also be toxic to aquatic life.[10] Always handle them in a well-ventilated area or fume hood, wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles.[8][11]

  • Alkylating Agent (1-bromo-2-chloroethane): This is a toxic and potentially carcinogenic substance. Strict engineering controls (closed systems) are required to prevent exposure.

  • Bases (NaOH, K₂CO₃): These are corrosive. Use face shields and appropriate gloves when handling concentrated solutions. The addition of base to the reaction can be highly exothermic.

  • Solvents (DMF, Acetonitrile): These are flammable and have specific toxicological profiles. Ensure proper grounding of equipment to prevent static discharge and use in well-ventilated areas away from ignition sources.[9][10]

Q4: Which analytical techniques are recommended for in-process control (IPC) and final product release?

A: A combination of techniques is essential for robust quality control.

  • In-Process Control (IPC):

    • Gas Chromatography (GC-FID or GC-MS): This is the workhorse technique. It is ideal for monitoring the disappearance of the starting phenol and the appearance of the product. GC can quickly provide a percentage conversion and a profile of the major byproducts.[12]

  • Final Product Release (QC):

    • GC-MS: For identity confirmation (mass spectrum) and purity assessment (peak area %).[12][13]

    • ¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation. ¹⁹F NMR is particularly useful for confirming the fluorine environment.

    • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., C-O-C ether linkage, aromatic C-H, C-F, C-Br bonds).[12]

    • Karl Fischer Titration: To determine the water content, which can be a critical quality attribute.

Section 4: Reference Experimental Protocol (Lab Scale)

This protocol describes a self-validating lab-scale synthesis. It is intended as a starting point for process development and must be optimized and validated before scaling.

Materials and Reagents:

  • 2-Bromo-3,5-difluorophenol (1.0 eq)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5-10 mL per gram of phenol)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with nitrogen inlet

  • Magnetic stirrer and heating mantle with temperature controller

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • GC-MS for reaction monitoring and analysis

Step-by-Step Procedure:

  • Setup: Assemble the flask, condenser, and stirrer in a fume hood. Ensure the system is under a positive pressure of nitrogen.

  • Charge Reagents: To the flask, add 2-Bromo-3,5-difluorophenol and anhydrous DMF. Begin stirring to dissolve the solid.

  • Add Base: Add the anhydrous potassium carbonate powder to the solution.

  • Heat: Heat the mixture to 70-80 °C.

  • Add Alkylating Agent: Slowly add 1-bromo-2-chloroethane via the addition funnel over 30-60 minutes. An initial exotherm may be observed; control the addition rate to maintain the target temperature.

  • Reaction Monitoring (Self-Validation): After the addition is complete, maintain the temperature. Every hour, withdraw a small aliquot, quench it with water, extract with ethyl acetate, and analyze by GC-MS. The reaction is complete when the starting phenol peak area is <1% of the total peak area. (Typical reaction time: 4-8 hours).

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Quench: Pour the reaction mixture slowly into a beaker containing cold water (5x the volume of DMF).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash twice with water, then once with brine to aid phase separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear oil.

Characterization:

  • Confirm the structure and purity of the final product using GC-MS, ¹H NMR, and ¹⁹F NMR.

References
  • Vertex AI Search.
  • Vertex AI Search. MSDS of 1-Bromo-2,3-difluorobenzene.
  • Vertex AI Search. Chemical Safety Data Sheet MSDS / SDS - 1-Bromo-3,5-difluorobenzene - ChemicalBook.
  • Vertex AI Search. 1-Bromo-3,5-difluorobenzene | 461-96-1 - Benchchem.
  • Vertex AI Search. 1-Bromo-2,3-difluorobenzene synthesis - ChemicalBook.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Analytical Techniques for the Characterization of 1-Bromo-3,5-dichlorobenzene - Benchchem.
  • Vertex AI Search. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) - SciSpace.
  • Vertex AI Search. Synthesis of 3-bromofluorobenzene - PrepChem.com.
  • Vertex AI Search. 1-Bromo-3,5-difluorobenzene 98 461-96-1 - Sigma-Aldrich.
  • Vertex AI Search. 1-Bromo-3,5-difluorobenzene | 461-96-1 - ChemicalBook.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Buy 2-Bromo-1-chloro-3,5-difluorobenzene | 1020198-58-6 - Smolecule.
  • Vertex AI Search. 1-bromo-2-fluorobenzene - Organic Syntheses Procedure.
  • Vertex AI Search.
  • Vertex AI Search. 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd..
  • Vertex AI Search. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems - Analytical Methods (RSC Publishing).
  • Vertex AI Search.

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analytical techniques for quality control of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in modern pharmaceutical synthesis, 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS: 175203-19-7) demands rigorous quality control to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the analytical techniques used for its quality control.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone technique for determining the purity and assay of this compound. A well-developed reverse-phase HPLC (RP-HPLC) method is essential for separating the main component from process-related impurities and degradation products.[2]

HPLC Troubleshooting Guide

Question: My chromatographic peak is tailing or fronting. What are the common causes and how can I fix it?

Answer: Poor peak shape is a frequent issue in HPLC. Tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can indicate column overloading.

  • Peak Tailing Causes & Solutions:

    • Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte. This is common with polar or basic compounds.[3]

      • Solution: Lower the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) to suppress the ionization of silanol groups.[3] Alternatively, use a modern, end-capped column with low silanol activity.[4]

    • Insufficient Buffering: If the mobile phase pH is close to the pKa of the analyte, small variations can cause peak shape issues.

      • Solution: Ensure an adequate buffer concentration (typically 20-50 mM) to maintain a stable pH.[3]

    • Column Contamination: Strongly retained impurities can bind to the column head, creating active sites that cause tailing.

      • Solution: Use a guard column and flush the analytical column with a strong solvent.[5]

  • Peak Fronting Causes & Solutions:

    • Column Overload: Injecting too much sample can saturate the column, leading to a fronting peak.[6]

      • Solution: Reduce the injection volume or the sample concentration.[6]

    • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[7]

Question: I'm observing a drift in my retention times. How can I achieve a stable and reproducible analysis?

Answer: Retention time stability is critical for reliable peak identification and quantification. Drifting retention times usually point to issues with the mobile phase, temperature, or column equilibration.[6]

  • Mobile Phase Composition: Minor changes in the solvent ratio, especially in isocratic methods, can cause drift. Evaporation of the more volatile solvent component is a common culprit.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Degas the mobile phase thoroughly to prevent air bubbles.[6]

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

    • Solution: Use a thermostatted column oven to maintain a constant temperature (e.g., 30 °C).[2]

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[6]

  • Pump and Flow Rate Issues: Leaks or malfunctioning pump check valves can lead to an inconsistent flow rate.

    • Solution: Check for leaks in the system and perform regular pump maintenance. Verify the flow rate with a calibrated flowmeter.[7]

Question: My system backpressure is abnormally high. What should I investigate?

Answer: A sudden increase in backpressure is a strong indicator of a blockage in the HPLC system.

  • Troubleshooting High Backpressure:

    • Isolate the Column: First, disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or detector).[8]

    • Check the Guard Column: If you use a guard column, remove it and check the pressure again. A clogged guard column is a common source of high pressure.[5]

    • Column Frit Blockage: Particulates from the sample or precipitated buffer salts can clog the inlet frit of the analytical column.

      • Solution: Try back-flushing the column at a low flow rate. If this doesn't work, the frit may need to be replaced. Always filter your samples through a 0.45 µm filter before injection.[2][8]

    • Buffer Precipitation: If using a buffered mobile phase with high organic content, the buffer salts can precipitate.

      • Solution: Ensure your buffer is soluble in the entire mobile phase composition range. Flush the system with water before switching to high organic content solvents.[5]

Typical HPLC Method Parameters

This table provides a validated starting point for method development.

ParameterCondition
Instrument Standard HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve in mobile phase to ~0.5 mg/mL

Note: This method is a starting point and may require optimization for specific impurity profiles.[2]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Chromatographic Problem Identified peak_shape Peak Tailing/Fronting start->peak_shape retention Retention Time Drift start->retention pressure High Backpressure start->pressure check_overload Reduce Sample Concentration/Volume peak_shape->check_overload check_solvent Dissolve Sample in Mobile Phase peak_shape->check_solvent check_ph Adjust Mobile Phase pH peak_shape->check_ph solution Problem Resolved check_overload->solution check_solvent->solution check_ph->solution check_mp Prepare Fresh Mobile Phase retention->check_mp check_temp Use Column Oven retention->check_temp check_equil Increase Equilibration Time retention->check_equil check_mp->solution check_temp->solution check_equil->solution check_column Remove Column & Check Pressure pressure->check_column check_frit Back-flush or Replace Frit pressure->check_frit check_leak Inspect Fittings & Seals pressure->check_leak check_column->solution check_frit->solution check_leak->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Gas Chromatography (GC) Analysis

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing purity, identifying volatile impurities, and quantifying residual solvents.[9]

GC Troubleshooting Guide

Question: What are the recommended GC parameters for analyzing this compound?

Answer: A standard non-polar column is typically effective for separating halogenated aromatic compounds.

Typical GC-MS Method Parameters
ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Injection Mode Split (e.g., 50:1 ratio)
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-500

Note: This is a general method; the temperature program may need to be adjusted based on the specific impurity profile.[4][9]

Question: I am observing extraneous 'ghost' peaks in my GC chromatogram. What is their likely origin?

Answer: Ghost peaks are peaks that appear in a blank run or are not attributable to the injected sample.

  • Sources of Ghost Peaks:

    • Septum Bleed: Over-tightening the septum nut or using an old septum can cause pieces of it to degrade and elute as broad peaks.

    • Sample Carryover: Highly concentrated or "sticky" compounds from a previous injection can be retained in the injector and elute later.

      • Solution: Run a solvent blank after a concentrated sample. If carryover is suspected, clean the injector liner.

    • Contaminated Solvents/Gas: Impurities in the carrier gas or sample solvent can produce peaks.

      • Solution: Use high-purity solvents and gases with appropriate traps to remove contaminants.

Spectroscopic Analysis (NMR & MS)

NMR and MS are indispensable for the definitive structural confirmation and identification of this compound and its impurities.[10]

NMR and MS FAQs

Question: How do I confirm the identity of my compound using NMR and MS?

Answer:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the protons of the chloroethoxy group. The aromatic signals will be split by the adjacent fluorine atoms.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

    • ¹⁹F NMR: The fluorine NMR will show signals corresponding to the two fluorine atoms on the benzene ring, confirming their chemical environment.[9]

  • Mass Spectrometry (MS):

    • The compound has a molecular weight of 271.49 g/mol .[11] In a mass spectrum, you should look for the molecular ion peak.

    • Isotopic Pattern: A key confirmation is the isotopic pattern. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a cluster of peaks, which is a highly characteristic signature.

Question: What are some potential process-related impurities I should look for?

Answer: Impurities often arise from starting materials, by-products of the synthesis, or subsequent degradation.[12] Understanding the synthetic route is key to predicting potential impurities.[10] A common synthesis involves the reaction of 3,5-difluoroaniline.[13][14]

Potential Impurities and Their Origin
Potential ImpurityPotential Origin
3,5-DifluoroanilineUnreacted starting material
1-Bromo-3,5-difluorobenzenePrecursor or by-product
Isomeric Bromo-difluoro compoundsNon-selective bromination or isomerization
Di-substituted by-productsOver-reaction or side reactions
Impurity Identification Workflow

Impurity_ID start Unknown Peak Detected (HPLC or GC) lcms Perform LC-MS or GC-MS Analysis start->lcms get_mw Determine Molecular Weight from MS Data lcms->get_mw check_iso Analyze Isotopic Pattern (Br, Cl signatures) get_mw->check_iso propose Propose Possible Structures check_iso->propose confirm Confirm Structure (e.g., NMR, Reference Standard) propose->confirm synthesis Consider Synthesis Route (Starting Materials, Reagents, By-products) synthesis->propose end Impurity Identified confirm->end

Caption: A decision tree for the structural elucidation of unknown impurities.

General Quality Control FAQs

Question: What are the essential components of a Certificate of Analysis (CoA) for this intermediate?

Answer: A comprehensive CoA is crucial for quality assurance. It should include:

  • Compound Identification (Name, CAS Number, Structure)

  • Batch/Lot Number

  • Appearance (e.g., Clear, colorless liquid)

  • Identity confirmed by NMR

  • Purity/Assay by HPLC or GC (typically ≥98%)[15]

  • Identification and quantification of any significant impurities

  • Date of Analysis and Expiry Date

Question: What international guidelines are relevant for controlling the quality of pharmaceutical intermediates?

Answer: The International Council for Harmonisation (ICH) provides globally recognized guidelines. Key documents include:

  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines GMP principles for the manufacturing of APIs and intermediates.[1] It emphasizes the need for documented impurity control and traceability.[1]

  • ICH Q3A/B: Impurities in New Drug Substances/Products: These guidelines provide a framework for identifying and qualifying impurities.[12]

  • ICH Q11: Development and Manufacture of Drug Substances: This document highlights how the quality of intermediates directly impacts the critical quality attributes (CQAs) of the final API.[1]

Question: How should this compound be stored to ensure its long-term stability?

Answer: While specific stability data should be generated, halogenated aromatic compounds are generally stable under standard conditions. Recommended storage is in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture to prevent degradation.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved January 13, 2026.
  • SIELC Technologies. (n.d.). Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column. Retrieved January 13, 2026.
  • SFAM. (2024, July 4). The ISO standards in pharmaceuticals: a complete guide. Retrieved January 13, 2026.
  • BenchChem. (n.d.). Technical Guide: Certificate of Analysis for 1-Bromo-3,5-difluorobenzene-d3. Retrieved January 13, 2026.
  • ComplianceQuest. (n.d.). Quality Control in Pharmaceutical Industry - Guidelines. Retrieved January 13, 2026.
  • SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Retrieved January 13, 2026.
  • BenchChem. (n.d.). A Researcher's Guide to 1-Bromo-3,5-difluorobenzene-d3: A Comparative Analysis of Supplier Quality. Retrieved January 13, 2026.
  • BenchChem. (n.d.). Analytical Techniques for the Characterization of 1-Bromo-3,5-dichlorobenzene. Retrieved January 13, 2026.
  • MilliporeSigma. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved January 13, 2026.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved January 13, 2026.
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  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175203-19-7. Retrieved January 13, 2026.
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  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved January 13, 2026.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved January 13, 2026.
  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Retrieved January 13, 2026.
  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved January 13, 2026.
  • Waters. (n.d.). Impurities Application Notebook. Retrieved January 13, 2026.
  • Journal of Molecular Science. (2025, October 1). Hyphenated techniques in impurity profiling of Efavirenz. Retrieved January 13, 2026.

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, understanding the nuanced reactivity of a polyfunctionalized scaffold is paramount to achieving desired synthetic outcomes. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene , a molecule presenting multiple reactive centers. We will explore the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the potential for directed ortho-lithiation, providing a roadmap for its selective functionalization.

Introduction: A Molecule of Competing Reactivities

This compound is a richly functionalized aromatic building block. Its synthetic utility is defined by three key reactive sites:

  • The Aryl Bromide: The C-Br bond on the aromatic ring is a primary site for transition metal-catalyzed cross-coupling reactions.

  • The Alkyl Chloride: The C-Cl bond on the ethoxy side-chain offers a potential site for nucleophilic substitution.

  • The Activated Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, activating the ring towards nucleophilic aromatic substitution (SNAr). Furthermore, the oxygen of the ethoxy group can act as a directing group for ortho-lithiation, enabling functionalization of the adjacent C-H bond.

This guide will dissect the reactivity of each of these sites through a series of comparative experiments, offering insights into how to selectively target each for molecular elaboration.

Comparative Reactivity Analysis: A Head-to-Head Examination

To elucidate the reactivity hierarchy of this compound, we will compare its performance in key transformations against a carefully selected analog: 1-Iodo-2-(2-chloroethoxy)-3,5-difluorobenzene . The choice of the iodo-analog allows for a direct comparison of the C-Br versus C-I bond reactivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Experiment 1: Suzuki-Miyaura Cross-Coupling – A Tale of Two Halogens

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The rate-determining step in the catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The general reactivity trend for this step is C-I > C-Br > C-Cl.[1][2] This experiment aims to quantify this difference.

Experimental Protocol:

  • To a solution of the aryl halide (this compound or 1-Iodo-2-(2-chloroethoxy)-3,5-difluorobenzene, 1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a 2:1 mixture of toluene and water (10 mL) is added K2CO3 (2.0 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • Pd(PPh3)4 (0.05 mmol) is added, and the reaction is heated to 90 °C.

  • Aliquots are taken at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzed by GC-MS to determine the conversion to the coupled product.

Expected Results:

Aryl HalideTime to >95% ConversionObservations
1-Iodo-2-(2-chloroethoxy)-3,5-difluorobenzene~ 30 minutesRapid reaction with minimal side-product formation.
This compound~ 90 minutesSlower reaction, may require longer heating or higher catalyst loading for complete conversion.

Mechanistic Rationale:

The significant difference in reaction rates is directly attributable to the bond dissociation energies of the C-I and C-Br bonds. The weaker C-I bond undergoes oxidative addition to the palladium catalyst much more readily than the stronger C-Br bond, leading to a faster overall reaction rate for the iodo-analog.

Experimental Workflow:

Suzuki_Miyaura_Workflow A Aryl Halide + Boronic Acid + Base B Degas with Argon A->B C Add Pd(PPh3)4 B->C D Heat to 90 °C C->D E Monitor by GC-MS D->E F Coupled Product E->F

Caption: Workflow for the comparative Suzuki-Miyaura cross-coupling experiment.

Experiment 2: Buchwald-Hartwig Amination – Probing C-N Bond Formation

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination relies on the oxidative addition of the aryl halide to a palladium catalyst. Therefore, a similar reactivity trend is expected.

Experimental Protocol:

  • To a solution of the aryl halide (1.0 mmol) and morpholine (1.2 mmol) in toluene (10 mL) is added NaOt-Bu (1.4 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • Pd2(dba)3 (0.02 mmol) and XPhos (0.08 mmol) are added.

  • The reaction is heated to 100 °C and monitored by LC-MS.

Expected Results:

Aryl HalideTime to >95% Conversion
1-Iodo-2-(2-chloroethoxy)-3,5-difluorobenzene~ 1 hour
This compound~ 4 hours

Mechanistic Rationale:

The rationale is analogous to the Suzuki-Miyaura coupling. The faster oxidative addition of the C-I bond leads to a more rapid formation of the desired C-N coupled product.

Experiment 3: Directed ortho-Lithiation – Unmasking the Ring's Potential

The ether oxygen in the 2-(2-chloroethoxy) side chain can act as a directing metalating group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium.[3][4] This creates a powerful nucleophilic aryllithium species that can be trapped with an electrophile.

Experimental Protocol:

  • A solution of this compound (1.0 mmol) in dry THF (10 mL) is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Dimethylformamide (DMF, 1.5 mmol) is added, and the reaction is slowly warmed to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The product is analyzed by 1H NMR and LC-MS.

Expected Outcome:

The major product is expected to be 2-Bromo-6-(2-chloroethoxy)-4-fluorobenzaldehyde . This demonstrates the powerful directing effect of the ether oxygen, overriding the potential for lithium-halogen exchange at the C-Br bond at low temperatures.

Reaction Pathway:

DoM_Pathway Start This compound Step1 1. n-BuLi, THF, -78 °C 2. DMF Start->Step1 Product 2-Bromo-6-(2-chloroethoxy)-4-fluorobenzaldehyde Step1->Product

Caption: Directed ortho-lithiation followed by formylation.

Potential Side Reaction: The Halogen Dance

It is important to note that with polyhalogenated aromatics, a "halogen dance" can occur, where the halogen atom migrates to a different position on the ring under the influence of a strong base.[5][6] While less likely at -78 °C, allowing the reaction to warm before quenching could lead to the formation of isomeric products.

The Unreactive Alkyl Chloride: A Handle for Sequential Functionalization

In all the experiments described above, the alkyl chloride on the ethoxy side chain is expected to remain largely unreacted. This is due to the generally lower reactivity of alkyl chlorides compared to aryl bromides and iodides in the context of the reactions explored. This differential reactivity is a significant synthetic advantage, as it allows for the functionalization of the aromatic ring without disturbing the chloroethoxy moiety. The C-Cl bond can then be targeted in a subsequent step, for example, through a nucleophilic substitution with an amine or an azide, to further elaborate the molecule.

Conclusion and Strategic Recommendations

The reactivity of this compound is a study in controlled selectivity. Our comparative analysis leads to the following key recommendations for researchers:

  • For rapid C-C or C-N bond formation at the aromatic ring, the corresponding iodo-analog is the substrate of choice. However, the bromo-derivative offers a good balance of reactivity and stability and is often more cost-effective.

  • The C-Br bond can be selectively functionalized in the presence of the C-Cl bond using standard palladium-catalyzed cross-coupling conditions.

  • Directed ortho-lithiation provides a powerful method for introducing a substituent at the C6 position. This should be performed at low temperatures to minimize potential side reactions like the halogen dance.

  • The alkyl chloride serves as a latent reactive handle for sequential functionalization , allowing for a stepwise approach to building molecular complexity.

By understanding the principles outlined in this guide, researchers can harness the full synthetic potential of this compound and its analogs, paving the way for the efficient construction of novel chemical entities.

References

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  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available at: [Link]

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A Researcher's Guide to the Cost-Benefit Analysis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic selection of building blocks is paramount to achieving synthetic efficiency and economic viability. This guide provides an in-depth cost-benefit analysis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene, a versatile intermediate in the synthesis of complex molecules. We will explore a primary synthetic route to this compound, evaluate its associated costs, and compare it with alternative synthetic strategies, providing experimental insights to inform your research and development decisions.

Introduction: The Utility of a Multifunctional Building Block

This compound (CAS No: 175203-19-7) is a halogenated aromatic compound that offers multiple reactive sites for the construction of complex molecular architectures. The presence of bromine, chlorine, and fluorine atoms on the benzene ring allows for a range of selective chemical transformations, making it a valuable intermediate in the pharmaceutical and agrochemical industries. The difluorobenzene moiety is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. The bromo group serves as a handle for cross-coupling reactions, while the chloroethoxy side chain provides a site for further functionalization.

Primary Synthetic Pathway: A Three-Step Approach

A practical and cost-effective synthesis of this compound can be envisioned through a three-step sequence starting from the readily available 3,5-difluoroaniline.

Synthetic_Pathway A 3,5-Difluoroaniline B 3,5-Difluorophenol A->B 1. Diazotization (NaNO₂, H₂SO₄) 2. Hydrolysis C 1-Bromo-2-hydroxy-3,5-difluorobenzene B->C Bromination (NBS) D This compound C->D Williamson Ether Synthesis (2-Chloroethanol, Base)

Diagram 1: Proposed synthetic route to this compound.
Step 1: Synthesis of 3,5-Difluorophenol via a Sandmeyer-type Reaction

The initial step involves the conversion of 3,5-difluoroaniline to 3,5-difluorophenol. A common method for this transformation is a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

Experimental Protocol:

  • Dissolve 3,5-difluoroaniline in an aqueous solution of a strong acid, such as sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

  • The diazonium salt is then hydrolyzed by heating the solution, which liberates nitrogen gas and forms the desired 3,5-difluorophenol.

  • The product can be isolated by extraction with an organic solvent followed by purification, typically by distillation or chromatography.

Cost-Benefit Considerations:

  • Cost: 3,5-difluoroaniline is a commercially available starting material with a moderate cost. Sodium nitrite and sulfuric acid are inexpensive bulk chemicals.

  • Benefit: This is a well-established and generally reliable method for the synthesis of phenols from anilines. Yields for this type of reaction can be moderate to good.

Step 2: Regioselective Bromination of 3,5-Difluorophenol

The second step is the regioselective bromination of 3,5-difluorophenol to introduce a bromine atom at the 2-position, yielding 1-bromo-2-hydroxy-3,5-difluorobenzene. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is occupied by a fluorine atom, bromination is expected to occur at one of the ortho positions.

Experimental Protocol:

  • Dissolve 3,5-difluorophenol in a suitable solvent, such as a chlorinated solvent or a polar aprotic solvent.

  • Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise at a controlled temperature. The use of NBS is often preferred over elemental bromine for better selectivity and safer handling.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Cost-Benefit Considerations:

  • Cost: N-Bromosuccinimide is a common and relatively inexpensive laboratory reagent.

  • Benefit: This method allows for the selective introduction of a bromine atom at the desired position. The reaction conditions are generally mild.

Step 3: Williamson Ether Synthesis

The final step is the formation of the ether linkage via a Williamson ether synthesis. This involves the reaction of the phenoxide, formed from 1-bromo-2-hydroxy-3,5-difluorobenzene, with 2-chloroethanol.

Experimental Protocol:

  • Dissolve 1-bromo-2-hydroxy-3,5-difluorobenzene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the phenoxide.

  • Add 2-chloroethanol to the reaction mixture.

  • Heat the reaction to drive the SN2 reaction to completion. Reaction times can range from a few hours to overnight.[1][2]

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The crude product is then purified by column chromatography or distillation.

Cost-Benefit Considerations:

  • Cost: 2-chloroethanol is a readily available and inexpensive reagent.[3][4] The bases used are also common and low-cost.

  • Benefit: The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[1][2] It generally provides good yields for the reaction of phenoxides with primary alkyl halides.

Cost Analysis of the Primary Synthetic Route

To provide a practical cost estimation, the following table summarizes the approximate costs of the key reagents required for the synthesis of one mole of the final product, assuming hypothetical yields for each step.

ReagentCAS NumberMolecular Weight ( g/mol )Price (USD/kg, approx.)Moles per mole of product (assuming 80% yield per step)Cost per mole of product (USD)
3,5-Difluoroaniline372-39-4129.11100 - 3001.9525.18 - 75.53
Sodium Nitrite7632-00-069.0010 - 301.951.35 - 4.04
N-Bromosuccinimide128-08-5177.9850 - 1501.5613.88 - 41.65
2-Chloroethanol107-07-380.5120 - 601.252.01 - 6.04
Total Estimated Reagent Cost 42.42 - 127.26

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity. This analysis does not include the cost of solvents, other reagents, and purification materials.

Alternative Etherification Strategies: A Comparative Overview

While the Williamson ether synthesis is a reliable method, other cross-coupling reactions can also be employed for the formation of the aryl ether bond in the final step. These alternatives may offer advantages in terms of reaction conditions or substrate scope, but often come at a higher cost.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. In this case, it would involve the reaction of 1-bromo-2-hydroxy-3,5-difluorobenzene with 2-chloroethanol in the presence of a copper catalyst.

Reaction Scheme:

Ullmann_Condensation cluster_0 Ullmann Condensation A 1-Bromo-2-hydroxy-3,5-difluorobenzene C This compound Cu Catalyst, Base, High Temp. A->C B 2-Chloroethanol B->C

Diagram 2: Ullmann condensation for aryl ether synthesis.

Cost-Benefit Considerations:

  • Cost: This reaction typically requires a copper catalyst, such as copper(I) iodide or copper(I) bromide, which are relatively inexpensive.[5] However, the reaction often requires high temperatures and polar aprotic solvents.

  • Benefit: The Ullmann condensation can be effective for the synthesis of diaryl ethers and some alkyl aryl ethers, particularly when the Williamson synthesis is not efficient.

Buchwald-Hartwig Ether Synthesis

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers. This reaction would involve coupling 1-bromo-2-hydroxy-3,5-difluorobenzene with 2-chloroethanol.

Reaction Scheme:

Buchwald_Hartwig cluster_0 Buchwald-Hartwig Ether Synthesis A 1-Bromo-2-hydroxy-3,5-difluorobenzene C This compound Pd Catalyst, Ligand, Base A->C B 2-Chloroethanol B->C

Diagram 3: Buchwald-Hartwig reaction for aryl ether synthesis.

Cost-Benefit Considerations:

  • Cost: This is generally the most expensive option due to the high cost of palladium catalysts and specialized phosphine ligands (e.g., XPhos, SPhos). Palladium(II) acetate is a common palladium source, and ligands like XPhos can be costly.[6][7]

  • Benefit: The Buchwald-Hartwig reaction often proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope with high functional group tolerance. It can provide higher yields in challenging cases.

Comparative Analysis of Etherification Methods

MethodCatalystTypical ConditionsCost of Catalyst/LigandAdvantagesDisadvantages
Williamson Ether Synthesis NoneBase, Polar aprotic solvent, 50-100 °CLowSimple, reliable, inexpensiveCan require harsh conditions, not suitable for all substrates
Ullmann Condensation Copper (e.g., CuI, CuBr)High temperatures (100-200 °C)ModerateGood for some substrates where Williamson failsHarsh conditions, sometimes lower yields
Buchwald-Hartwig Ether Synthesis Palladium (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos)Milder temperatures (rt - 100 °C)HighMild conditions, broad scope, high yieldsHigh cost of catalyst and ligand

Conclusion and Recommendations

The synthesis of this compound via the proposed three-step route, culminating in a Williamson ether synthesis, represents a cost-effective and practical approach for laboratory-scale synthesis. The starting materials and reagents are readily available and relatively inexpensive.

For industrial-scale production or in cases where the Williamson ether synthesis provides low yields, the Ullmann condensation could be considered as a moderately more expensive but potentially more effective alternative. The Buchwald-Hartwig ether synthesis, while offering the mildest conditions and broadest scope, is likely to be prohibitively expensive for large-scale synthesis unless the cost of the catalyst and ligand can be justified by significantly higher yields or the avoidance of downstream purification challenges.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, and the need for functional group tolerance. It is recommended that small-scale trials of each etherification method be conducted to determine the optimal conditions and yields for your specific application before committing to a larger-scale synthesis.

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A Senior Application Scientist's Guide to Benchmarking 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene Against Similar Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene against a curated set of structurally similar analogs. By examining the subtle yet significant interplay of electronic and steric effects, we aim to provide a predictive framework for their performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

The judicious choice of an aryl halide is paramount for the success of these transformations. The reactivity of the carbon-bromine bond is modulated by the nature and position of other substituents on the aromatic ring. In this context, we will benchmark our target molecule against three key comparators to dissect the influence of the ortho-alkoxy and ortho-chloro substituents.

The Contestants: A Structural Overview

Our comparative analysis focuses on the following four building blocks:

Compound NameStructureKey Differentiating Feature
This compound Target molecule with an ortho-(2-chloroethoxy) group.
1-Bromo-3,5-difluorobenzene The parent scaffold, lacking an ortho-substituent.
1-Bromo-2-methoxy-3,5-difluorobenzene Contains a simple ortho-methoxy group for electronic comparison.
1-Bromo-2-chloro-3,5-difluorobenzene Features an ortho-chloro substituent for steric and electronic contrast.

Predictive Reactivity Analysis: The Interplay of Steric and Electronic Effects

While direct, side-by-side quantitative comparisons of these specific compounds under identical reaction conditions are not extensively documented in the literature, we can construct a robust predictive model based on well-established principles of physical organic chemistry. The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step, which is influenced by both electronic effects and steric hindrance around the C-Br bond.[1]

Electronic Effects:

The two fluorine atoms at the 3- and 5-positions render the aromatic ring electron-deficient. This electron-withdrawing character generally enhances the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond, a commonly rate-determining step in many cross-coupling reactions.[2] The substituents at the ortho-position (position 2) will further modulate this electronic environment.

  • -O(CH₂)₂Cl vs. -OCH₃: Both are alkoxy groups and are electron-donating through resonance, which can counteract the inductive withdrawal of the fluorine atoms to some extent. The electron-withdrawing nature of the chlorine atom in the chloroethoxy group will have a minor inductive effect, making the ether oxygen slightly less electron-donating compared to a simple methoxy group.

  • -Cl: The ortho-chloro group is strongly electron-withdrawing through induction, which is expected to further activate the C-Br bond towards oxidative addition.

Steric Effects:

The size of the substituent at the ortho-position can significantly impact the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the reaction.[3]

  • -H (in 1-Bromo-3,5-difluorobenzene): No steric hindrance.

  • -OCH₃: Moderate steric hindrance.

  • -O(CH₂)₂Cl: Larger and more flexible than a methoxy group, thus exerting greater steric hindrance.

  • -Cl: Smaller than the alkoxy groups but still introduces steric bulk compared to hydrogen.

Based on these principles, we can predict a general reactivity trend for these building blocks.

G cluster_0 Predicted Reactivity in Cross-Coupling 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 1-Bromo-2-chloro-3,5-difluorobenzene 1-Bromo-2-chloro-3,5-difluorobenzene 1-Bromo-2-methoxy-3,5-difluorobenzene 1-Bromo-2-methoxy-3,5-difluorobenzene This compound This compound

Benchmarking in Key Cross-Coupling Reactions: Protocols and Expected Outcomes

The following sections provide standardized protocols for three widely used cross-coupling reactions. The expected outcomes are based on the predictive reactivity analysis. It is crucial to note that these are starting points, and optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for each specific substrate combination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[4]

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Performance:

CompoundPredicted YieldRationale
1-Bromo-3,5-difluorobenzeneExcellentHighly activated C-Br bond due to fluorine substitution and no steric hindrance.
1-Bromo-2-chloro-3,5-difluorobenzeneGood to ExcellentElectronically activated, but with some steric hindrance from the ortho-chloro group. May require a bulkier phosphine ligand for optimal results.
1-Bromo-2-methoxy-3,5-difluorobenzeneGoodModerate steric hindrance from the ortho-methoxy group may slightly reduce the reaction rate compared to the unsubstituted analog.
This compoundGoodThe larger ortho-substituent will likely lead to a slower reaction rate. The chloroethoxy group also offers a potential site for side reactions under harsh conditions.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine Aryl Bromide, Boronic Acid, Base B Inert Atmosphere C Add Palladium Catalyst & Solvent D Heat & Stir E Reaction Monitoring (TLC/GC-MS) F Workup & Purification G Biaryl Product

Heck Reaction: Olefin Arylation

The Heck reaction is a powerful tool for the formation of C-C bonds by coupling aryl halides with alkenes.[5]

Experimental Protocol:

A general procedure for the Heck reaction is as follows:

  • In a sealed tube, combine the aryl bromide (1.0 equiv), the alkene (1.5 equiv), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃) (4-10 mol%).

  • Add a suitable base, typically a tertiary amine like triethylamine (Et₃N) (2.0 equiv), and a solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Expected Performance:

The reactivity trends in the Heck reaction are expected to be similar to those in the Suzuki-Miyaura coupling, as the initial oxidative addition step is often rate-limiting.

CompoundPredicted YieldRationale
1-Bromo-3,5-difluorobenzeneExcellentHigh reactivity due to electronic activation and minimal steric hindrance.
1-Bromo-2-chloro-3,5-difluorobenzeneGood to ExcellentThe ortho-chloro group provides electronic activation but also steric hindrance, which may necessitate higher catalyst loading or temperature.
1-Bromo-2-methoxy-3,5-difluorobenzeneGoodThe ortho-methoxy group's steric bulk will likely lead to a slightly lower yield compared to the unsubstituted analog.
This compoundModerate to GoodThe increased steric hindrance of the chloroethoxy group is expected to have a more pronounced effect, potentially requiring more forcing conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[6]

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox, charge a vial with the aryl bromide (1.0 equiv), the amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., a biarylphosphine ligand like SPhos or XPhos, 2-4 mol%).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting arylamine by column chromatography.

Expected Performance:

The steric hindrance around the C-Br bond is often a more critical factor in the Buchwald-Hartwig amination, especially with bulky ligands.

CompoundPredicted YieldRationale
1-Bromo-3,5-difluorobenzeneExcellentIdeal substrate with high electronic activation and no steric hindrance.
1-Bromo-2-chloro-3,5-difluorobenzeneGoodThe ortho-chloro group will introduce significant steric hindrance, likely requiring a more specialized, bulky ligand to facilitate the coupling.
1-Bromo-2-methoxy-3,5-difluorobenzeneGoodThe ortho-methoxy group presents moderate steric challenges. The choice of a suitable bulky phosphine ligand will be crucial for achieving high yields.
This compoundModerate to GoodThis substrate presents the most significant steric challenge. The flexible chloroethoxy chain can adopt conformations that further block the reaction site. Careful optimization of the ligand and reaction conditions will be essential.

G cluster_0 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L_n B Oxidative Addition (Ar-Br) C [Ar-Pd(II)(Br)L_n] D Ligand Exchange (Amine) E [Ar-Pd(II)(Amine)L_n]Br F Deprotonation (Base) G [Ar-Pd(II)(Amido)L_n] H Reductive Elimination I Ar-Amine

Conclusion and Strategic Recommendations

This guide provides a comprehensive framework for understanding and predicting the reactivity of This compound in comparison to its structural analogs. The presence of the ortho-(2-chloroethoxy) group introduces significant steric bulk, which is anticipated to temper its reactivity in palladium-catalyzed cross-coupling reactions compared to less hindered analogs.

Key Takeaways for the Bench Scientist:

  • For rapid, high-yielding couplings, 1-Bromo-3,5-difluorobenzene is the superior choice due to its lack of steric hindrance.

  • When an ortho-alkoxy group is required, 1-Bromo-2-methoxy-3,5-difluorobenzene offers a good balance of reactivity and functionality.

  • This compound is a viable, albeit more challenging, substrate. Researchers should be prepared to invest time in optimizing reaction conditions, particularly in the selection of bulky and electron-rich phosphine ligands to overcome the steric hindrance. The chloroethoxy group also presents a handle for further functionalization, which may be a strategic advantage in certain synthetic routes.

  • 1-Bromo-2-chloro-3,5-difluorobenzene provides a highly electron-deficient scaffold, but its utility may be limited by the steric clash of the ortho-chloro group.

By understanding the principles outlined in this guide, researchers can make more informed decisions in the selection of building blocks, leading to more efficient and successful synthetic outcomes.

References

  • Al-Amin, M., & El-Sayed, M. (2012). The conversion–time data for 168 different Pd/Cu-catalyzed Sonogashira cross-coupling reactions... The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.
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  • Wikipedia. (2024).
  • Google Patents. (1996). Process for preparing 1-bromo-3,5-difluorobenzene.
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  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene.
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  • PMC. (2012).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.
  • Chemistry LibreTexts. (2021). Aryl Halides.
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  • SciSpace. (1996).
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  • PMC. (2023).
  • ResearchGate. (2017). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • MDPI. (2018). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling.
  • NIH. (2024).
  • PMC. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 1-Bromo-3,5-difluorobenzene in Specialty Chemical Manufacturing.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-difluorobenzene.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2022). Why Aryl Halides Are Less Reactive in Nucleophilic Substitution.
  • Synlett. (2012). One-pot synthesis of difluorinated ortho-terphenyls by site-selective suzuki-miyaura reactions of 1,2-dibromo-3,5-difluorobenzene.
  • JACS. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene.
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A Comparative Guide to Purity Confirmation of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. The compound 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is paramount to the integrity of the subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and interpret the data to present a holistic view of the compound's purity profile. This approach aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which stress the importance of identifying and controlling impurities in new drug substances[1][2][3][4][5].

The Imperative for Orthogonal Purity Analysis

Relying on a single analytical technique for purity determination can be misleading. Impurities with similar properties to the main compound (e.g., similar polarity) might co-elute in HPLC, while thermally labile impurities could degrade in the GC injector, remaining undetected. Therefore, employing two or more analytical methods that rely on different separation principles—an approach known as orthogonal testing—provides a much more comprehensive and trustworthy assessment of a compound's purity.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[6][7][8]. For a molecule like this compound, reverse-phase HPLC is the method of choice. Here, a nonpolar stationary phase is used with a polar mobile phase, and separation is primarily driven by the hydrophobicity of the analytes. It is an ideal technique for quantifying non-volatile and thermally sensitive impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of a high-resolution separation technique (GC) with a highly sensitive and specific detection method (MS). GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column[9][10]. The subsequent mass spectrometric analysis provides molecular weight and structural information, which is invaluable for the unequivocal identification of impurities[9][11].

Understanding Potential Impurities

A robust analytical strategy requires an understanding of the potential impurities that may arise from the synthetic route. A common synthesis for halogenated aromatics involves the Sandmeyer reaction, starting from an aniline derivative[12][13]. For this compound, a likely precursor is 3,5-difluoroaniline, which is first converted to a diazonium salt and then reacted with a bromine source. The chloroethoxy side chain is typically introduced via Williamson ether synthesis.

Based on this, potential impurities could include:

  • Starting Materials: Unreacted 3,5-difluoroaniline or the intermediate phenol.

  • Isomeric Impurities: Positional isomers such as 1-Bromo-2,4-difluorobenzene derivatives, arising from impurities in the starting materials[12].

  • By-products: Compounds formed from side reactions during the diazotization, bromination, or etherification steps.

  • Degradation Products: Impurities formed during storage or handling.

Experimental Protocol: Purity Determination by HPLC

The following protocol outlines a validated reverse-phase HPLC method suitable for quantifying the purity of this compound and detecting non-volatile impurities.

Methodology
  • Instrumentation and Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds[14][15].

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The high organic content is chosen due to the hydrophobic nature of the halogenated aromatic compound[1][10].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector can be used to screen for impurities with different UV maxima.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent: Use the mobile phase as the diluent to avoid peak distortion.

    • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Data Analysis and Interpretation

The purity is calculated using the area percent method from the resulting chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method provides a quantitative measure of the main component relative to all other UV-absorbing components detected at 254 nm. The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance[1][2].

Experimental Protocol: Purity Confirmation and Impurity Identification by GC-MS

This GC-MS protocol is designed to separate volatile impurities and provide structural information for their identification, complementing the HPLC data.

Methodology
  • Instrumentation and Conditions:

    • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of semi-volatile organic compounds, including halogenated aromatics[4].

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Solvent: Use a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Sample Concentration: Prepare a solution of approximately 1 mg/mL.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid overloading the column and detector.

Data Analysis and Interpretation

The total ion chromatogram (TIC) will show the separation of the main component from any volatile impurities. The mass spectrum of the main peak can be used for identity confirmation, while the spectra of impurity peaks can be compared against spectral libraries (like NIST) for tentative identification.

The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). Fragmentation will likely involve cleavage of the chloroethoxy side chain and loss of halogen atoms[16][17]. For instance, a related compound, 1-bromo-3,5-difluorobenzene, shows a prominent molecular ion cluster at m/z 192/194[18].

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the logical flow for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject into GC B->C D Separation on DB-5ms Column C->D E Mass Spectrometry Detection D->E F Analyze TIC E->F G Identify Impurities via MS Library F->G H Confirm Structure by Fragmentation G->H

Caption: Workflow for GC-MS impurity identification.

Comparative Data Summary

The following table summarizes the expected performance and outcomes from each technique, providing a clear comparison for researchers.

ParameterHPLC with UV DetectionGC-MS with EI
Primary Application Quantitative purity assessmentImpurity identification & confirmation of identity
Separation Principle Polarity / HydrophobicityVolatility / Boiling Point
Analytes Detected Non-volatile & thermally stable compoundsVolatile & thermally stable compounds
Identification Power Based on retention time relative to a standardHigh (based on mass spectrum and fragmentation)
Quantitation Excellent (Area % or external standard)Semi-quantitative (based on TIC peak area)
Key Strengths Robustness, precision, and accuracy for purity assays.High specificity and structural elucidation capabilities.
Potential Limitations Co-elution of similar polarity compounds; non-chromophoric impurities are not detected.Thermally labile compounds may degrade; non-volatile impurities are not detected.

Conclusion: A Synergistic Approach to Purity Confirmation

In the rigorous landscape of pharmaceutical development, confirming the purity of a critical intermediate like this compound demands a multi-faceted analytical approach. Neither HPLC nor GC-MS alone can provide a complete picture of a sample's purity profile.

  • HPLC serves as the workhorse for quantitative purity determination , delivering precise and accurate measurements of the main component against its non-volatile impurities.

  • GC-MS provides the crucial qualitative and structural information , enabling the positive identification of volatile impurities and confirming the identity of the target compound through its unique mass spectral fingerprint.

By integrating the data from these two orthogonal techniques, researchers and drug development professionals can establish a self-validating system for purity analysis. This synergistic strategy ensures a comprehensive understanding of the impurity profile, upholding the principles of scientific integrity and meeting the stringent requirements of regulatory bodies. The result is higher confidence in the quality of the intermediate, leading to more robust and reliable outcomes in the synthesis of life-saving medicines.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of functionalized building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The compound 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is a valuable intermediate, offering a unique combination of reactive sites for molecular elaboration. The presence of a C(sp²)—Br bond, an alkyl C(sp³)—Cl bond, and robust C—F bonds necessitates a clear understanding of its chemoselectivity.

This guide provides an in-depth, objective comparison of palladium-catalyzed cross-coupling methodologies for the selective functionalization of this substrate. We will move beyond simple protocols to explain the causality behind experimental choices, offering a framework for cross-validation that ensures reproducible and optimized results. The focus will be on the two most prevalent and powerful C-C and C-N bond-forming reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Pillar 1: Understanding the Inherent Reactivity and Chemoselectivity

The cornerstone of any successful cross-coupling strategy is predicting which reactive site will engage with the catalyst. This compound presents three distinct halogenated positions. The relative bond dissociation energies (BDEs) of carbon-halogen bonds are the primary determinant of their reactivity in the rate-determining oxidative addition step of most palladium-catalyzed cycles. The established order of reactivity is C—I > C—Br > C—Cl >> C—F.[1][2]

Therefore, the C(sp²)—Br bond is the primary, and overwhelmingly selective, site of reaction under typical palladium-catalyzed conditions. The benzylic C(sp³)—Cl bond and the aromatic C—F bonds will remain intact, serving as latent functionalities for subsequent transformations if desired. This inherent chemoselectivity is a significant strategic advantage, allowing for precise, stepwise molecular construction.

G cluster_molecule This compound cluster_reactivity Reactivity Hierarchy in Pd-Catalyzed Coupling mol Structure CBr C(sp²)—Br CCl C(sp³)—Cl CBr->CCl More Reactive CF C(sp²)—F CCl->CF More Reactive

Caption: Inherent reactivity of halogen sites for oxidative addition.

Pillar 2: Suzuki-Miyaura Coupling: A Comparative Analysis of Catalytic Systems

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)—C(sp²) bonds.[3][4][5] Its tolerance of a wide range of functional groups and generally mild conditions make it a first-choice reaction for derivatization. When applying it to this compound, the choice of catalyst, ligand, and base is paramount for achieving high yields, especially given the potential for steric hindrance from the ortho-ethoxy group.

The following table outlines the expected performance of different catalytic systems for the coupling of this compound with a representative partner, 4-methoxyphenylboronic acid. The data is extrapolated from established protocols on structurally analogous electron-deficient aryl bromides.

Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)Rationale & Causality
System 1: Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O10012-1865-75Classic, but Suboptimal: This first-generation catalyst often struggles with sterically hindered or electron-deficient substrates. The slow rate of reductive elimination can lead to side reactions like protodeborylation of the boronic acid.
System 2: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O904-885-95Modern & Efficient: The use of an electron-rich, bulky biarylphosphine ligand (SPhos) dramatically accelerates both the oxidative addition and the rate-limiting reductive elimination steps. K₃PO₄ is a stronger, more effective base for this type of hindered coupling.[1]
System 3: PdCl₂(dppf) (3 mol%)Cs₂CO₃Dioxane/H₂O1008-1280-90Reliable Workhorse: Dppf is a robust ligand that offers good stability and performance.[6] Cesium carbonate provides high solubility and basicity, often improving yields where other bases fail, albeit at a higher cost.

This protocol is designed to be a self-validating system, incorporating best practices for anaerobic conditions and precise stoichiometry to ensure reproducibility.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 271.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk flask under a positive flow of argon.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Reaction Execution: Vigorously stir the mixture and heat to 90 °C in a pre-heated oil bath for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G reagents 1. Reagent & Base Loading (Substrate, Boronic Acid, K₃PO₄) in Flame-Dried Schlenk Flask catalyst 2. Catalyst & Ligand Addition (Pd(OAc)₂, SPhos) under Argon reagents->catalyst solvent 3. Degassed Solvent Addition (Toluene, H₂O) catalyst->solvent reaction 4. Reaction (Stir at 90°C, 4-8h) solvent->reaction workup 5. Aqueous Work-up (EtOAc, H₂O, Brine) reaction->workup purify 6. Purification (Flash Chromatography) workup->purify product Final Product purify->product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Pillar 3: Buchwald-Hartwig Amination: Accessing Aryl Amines

The Buchwald-Hartwig amination is the premier method for constructing C(sp²)—N bonds, a linkage ubiquitous in pharmaceuticals.[7][8][9][10] The reaction's success is highly dependent on the choice of ligand, which must facilitate the challenging C—N reductive elimination step.

G cluster_product pd0 Pd(0)L₂ pdiia Ar-Pd(II)-Br(L₂) pd0->pdiia Oxidative Addition (Ar-Br) pdiib [Ar-Pd(II)-NHR'R'']⁺(L₂) pdiia->pdiib Amine Coordination & Halide Dissociation (+ HNR'R'') pdiic Ar-Pd(II)-NR'R''(L₂) pdiib->pdiic Deprotonation (Base) pdiic->pd0 Reductive Elimination product Product: Ar-NR'R'' pdiic->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This table compares catalytic systems for the amination of our substrate with morpholine, a common secondary amine. The evolution of ligand design is key to overcoming the challenges posed by sterically demanding substrates.

Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)Rationale & Causality
System 1: Pd₂(dba)₃ (2 mol%) / P(t-Bu)₃ (8 mol%)NaOt-BuToluene10016-2450-65Early Generation: While effective for simple aryl bromides, the simple trialkylphosphine ligand is less efficient for hindered substrates. The strong base (NaOt-Bu) is required but can be poorly tolerated by sensitive functional groups.
System 2: Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₂CO₃t-Amyl Alcohol1106-1088-98Highly Versatile: RuPhos is a modern biarylphosphine ligand that promotes fast rates for a wide range of amines. The use of a weaker carbonate base in a high-boiling alcohol solvent provides a milder, more functional-group-tolerant system.[11]
System 3: BrettPhos Pd G3 Precatalyst (2 mol%)LHMDSDioxane804-890-99State-of-the-Art: Precatalysts offer improved air stability and generate the active Pd(0) species more reliably. BrettPhos is exceptionally active for coupling with both primary and secondary amines under relatively mild conditions. LHMDS is a strong, non-nucleophilic base suitable for this system.
  • Reagent Preparation: In a glovebox, add BrettPhos Pd G3 precatalyst (0.02 mmol, 18.1 mg) and this compound (1.0 mmol, 271.5 mg) to an oven-dried vial equipped with a stir bar.

  • Solvent and Reagent Addition: Remove the vial from the glovebox. Add anhydrous dioxane (4 mL) followed by morpholine (1.2 mmol, 105 µL).

  • Base Addition: Add a 1.0 M solution of Lithium bis(trimethylsilyl)amide (LHMDS) in THF (2.2 mL, 2.2 mmol).

  • Reaction Execution: Seal the vial and heat the mixture at 80 °C for 4-8 hours.

  • Work-up and Purification: After cooling, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the desired arylamine.

Conclusion and Future Directions

The strategic functionalization of this compound is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) is critical for overcoming the steric and electronic challenges of the substrate, leading to higher yields under milder conditions compared to first-generation catalysts.

The protocols and comparative data presented herein provide a robust, self-validating framework for researchers. By understanding the causality behind the choice of reagents, scientists can logically troubleshoot and optimize their synthetic routes, accelerating the discovery and development of novel chemical entities. The intact chloroethoxy and difluoro-aromatic motifs remain available for further, orthogonal synthetic transformations, highlighting the versatility of this important building block.

References

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2014). ResearchGate. [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2005). ACS Publications. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). ACS Publications. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Process for preparing 1-bromo-3,5-difluorobenzene. (1995).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). UC Santa Barbara. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). ResearchGate. [Link]

  • 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (1997).
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018). PubMed Central. [Link]

  • Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. (2020). Chemistry Stack Exchange. [Link]

  • This compound | CAS 175203-19-7. (n.d.). Matrix Fine Chemicals. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS No. 175203-19-7)[1]. As a multi-halogenated organic compound, its management requires a stringent, scientifically-informed approach to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination. This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to make safe and intelligent decisions in your research environment.

Core Principles: Hazard Assessment & Disposal Causality

This compound is classified as a halogenated organic compound due to the presence of bromine, chlorine, and fluorine atoms[1][2]. This classification is the single most important factor determining its disposal pathway. The high stability of the carbon-halogen bonds, particularly the carbon-fluorine bond, means this compound is not readily biodegradable and poses a long-term environmental risk if disposed of improperly[3][4].

Inferred Hazard Profile (Based on Structurally Similar Compounds):

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[3][4]. This necessitates preventing any release into the environment, including drains and waterways[4][5].

  • Flammability: Assumed to be a flammable or combustible liquid, requiring storage away from ignition sources and the use of spark-proof tools[3][4][6].

  • Human Toxicity: Presumed to be harmful if swallowed, cause skin and eye irritation, and may lead to organ damage through prolonged or repeated exposure[3][7][8].

These hazards dictate the four pillars of its disposal: Segregation, Containment, Communication (Labeling), and Compliance.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the pure substance or its waste, ensure the appropriate PPE is selected and properly worn. The goal is to create a complete barrier to exposure.

Protection TypeRecommended EquipmentRationale & Key Specifications
Eye & Face Protection Chemical splash goggles and a full-face shieldSafety glasses are insufficient.[3] Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards provide a seal against splashes and vapors.[9] A face shield worn over goggles offers a secondary layer of protection, which is critical when transferring liquids.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton®)Natural rubber is often unsuitable for organic solvents.[3] Always inspect gloves for tears or degradation before use.[5][10] Employ proper glove removal technique (without touching the outer surface) to avoid skin contact and dispose of contaminated gloves as hazardous waste in accordance with laboratory practices.[5][10]
Body Protection Flame-resistant laboratory coat; chemically impervious apron or coveralls for volume transfersA standard lab coat protects against incidental splashes.[3] For transfers of significant volume or during spill cleanup, an apron or impervious coveralls are necessary to prevent skin contact and clothing contamination.[3][9] Contaminated clothing must be removed immediately, and the skin rinsed with water.[5]
Respiratory Protection Use only within a certified chemical fume hoodAll handling and waste commingling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[5][11] If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK EN14387) is required, but this should be an exception under engineered controls.[9]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that waste containing this compound is managed safely from the point of generation to its final pickup by licensed professionals.

Step 1: Waste Segregation (The Critical First Step)

The primary directive for halogenated waste is strict segregation. Improper mixing increases disposal costs and can create dangerous, unknown chemical mixtures.[11][12]

  • Action: Designate a specific waste container solely for "Halogenated Organic Waste." [2][13]

  • Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (HBr, HCl, HF)[2][10]. Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, making disposal significantly more complex and expensive.[12]

DO NOT MIX with the following:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane, toluene)[12]

  • Strong acids or bases[2][12]

  • Aqueous solutions[12]

  • Strong oxidizing agents (e.g., peroxides)[13]

  • Heavy metals[11][12]

  • Acutely toxic "P-listed" wastes[11]

Step 2: Container Selection and Labeling

The waste container is your primary method of containment and communication.

  • Action: Select a chemically compatible container in good condition with a screw-top, vapor-tight lid.[13] Before adding the first drop of waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[11][13]

  • Labeling Requirement: Clearly write out the full chemical name: "this compound" and any other solvents or reagents present, along with their estimated percentages.[11][13] Do not use abbreviations or chemical formulas.[13]

Step 3: Waste Accumulation and Storage
  • Action: Conduct all waste transfers inside a chemical fume hood.[11] Keep the waste container tightly closed at all times, except when actively adding waste.[11][12][13] Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must have secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[11]

Step 4: Arranging Final Disposal
  • Action: Once the container is three-quarters full, or if work on the project is complete, arrange for pickup.[11] Contact your institution's EHS office or use their online chemical waste request form.[11] Do not attempt to dispose of this chemical through any other means. Final disposal must be conducted by a licensed professional waste disposal service, typically via incineration.[10]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal gen Waste Generation (Contains this compound) seg Step 1: Segregate as HALOGENATED ORGANIC WASTE gen->seg Is it halogenated? YES container Step 2: Select & Prepare Container - Chemically Compatible - Vapor-Tight Lid seg->container labeling Step 3: Label Container - 'Hazardous Waste' - Full Chemical Names & % container->labeling accum Step 4: Accumulate Waste - Inside Chemical Fume Hood - Keep Container Closed labeling->accum store Step 5: Store in SAA - Secondary Containment - Away from Incompatibles accum->store request Step 6: Request Pickup (When container is 3/4 full) store->request ehs EHS / Licensed Waste Handler Collects request->ehs incin Final Disposal (Regulated Hazardous Waste Incineration) ehs->incin

Caption: Decision workflow for halogenated waste disposal.

Emergency Procedures: Spill and Exposure

Rapid and correct response during an emergency is critical.

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate and call your institution's emergency number.[13]

  • Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, equipment)[3][4].

  • Ventilate: Ensure the chemical fume hood is operating.[5]

  • Contain & Absorb: Use a non-combustible absorbent material like sand, earth, or a commercial chemical absorbent to dike and soak up the spill.[3][4] Do not use combustible materials like paper towels alone.

  • Collect Waste: Carefully scoop the absorbed material into a suitable, sealable container.[3][4]

  • Label & Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through EHS.[11][13]

  • Decontaminate: Clean the affected area thoroughly.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[4][5]

References

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Senior Application Scientist's Guide: Personal Protective Equipment for 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

The chemical structure of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene incorporates multiple functional groups that dictate its hazard profile. The difluorobromophenyl group suggests hazards common to halogenated aromatics, including skin irritation and potential systemic toxicity.[1][2] The chloroethoxy tail, an ether, introduces the risk of peroxide formation upon storage and adds to the overall halogenated nature of the molecule. A comprehensive risk assessment is mandatory before any handling.

Table 1: Inferred Hazard Profile

Hazard Category Inferred Risk Rationale & Analogous Compound Data
Physical Hazards Flammable Liquid and Vapor Structurally similar 1-Bromo-3,5-difluorobenzene is a flammable liquid with a flash point of 44°C.[3] Vapors may form explosive mixtures with air.[4][5]
Acute Health Hazards Harmful if Swallowed; Causes Skin and Eye Irritation; May Cause Respiratory Irritation Analogues are harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[1][2][6] Direct contact with eyes and skin must be avoided.[7]
Chronic Health Hazards May Cause Allergic Skin Reaction; Potential for Organ Damage Through Prolonged or Repeated Exposure 1-Bromo-3,5-difluorobenzene is a known skin sensitizer and may cause damage to organs (blood, hematopoietic system) through repeated exposure.[1][2][4]
Environmental Hazards Very Toxic to Aquatic Life with Long-Lasting Effects Halogenated aromatic compounds like 1-Bromo-3,5-difluorobenzene are classified as very toxic to aquatic life.[1][2] Release to the environment must be prevented.[4][7]

| Chemical Reactivity | Potential for Peroxide Formation; Incompatible with Strong Oxidizing Agents | Ether linkages are known to form explosive peroxides. The molecule is incompatible with strong oxidizing agents.[5][7][8] |

A Multi-Layered PPE Strategy

While engineering controls like chemical fume hoods are the primary defense, a robust PPE strategy is the final, critical barrier between the researcher and chemical exposure. The following recommendations are based on a high-risk assessment due to the compound's inferred hazard profile.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face Shield Safety glasses are insufficient as they do not protect from splashes.[7][9] Indirectly vented chemical splash goggles are mandatory.[7] A face shield must be worn over goggles when handling larger volumes or during procedures with a high splash potential.[9]
Hand Protection Chemically Resistant Gloves Viton™ or Silver Shield® gloves are recommended for handling chlorinated and aromatic solvents, offering the highest level of chemical resistance.[9] Nitrile gloves may be used for incidental contact but require frequent changes. Always consult the glove manufacturer's compatibility data.
Body Protection Flame-Resistant Laboratory Coat & Chemical Apron A flame-resistant lab coat is necessary due to the flammability risk. For dispensing or transfers, a chemically impervious apron should be worn over the lab coat to protect against splashes.[7][10]

| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridge | All work must be conducted in a certified chemical fume hood.[3] If the ventilation is inadequate or for spill response, a full-face respirator with a combination organic vapor and acid gas (e.g., ABEK type) cartridge is required.[11] |

Operational Protocols

A systematic workflow minimizes risk and ensures procedural integrity. The following diagram and steps outline the safe handling process from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_hood Verify Fume Hood Certification & Airflow prep_ppe Inspect PPE for Integrity (Gloves, Goggles) prep_hood->prep_ppe prep_materials Assemble All Necessary Equipment & Reagents prep_ppe->prep_materials handling_don Don Appropriate PPE prep_materials->handling_don handling_transfer Transfer Chemical (Use Grounding Straps) handling_don->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Glassware in Fume Hood handling_reaction->cleanup_decon cleanup_waste Segregate Halogenated Organic Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Methodology:
  • Preparation and Inspection:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Inspect all PPE before use. Check gloves for any signs of degradation, punctures, or discoloration.[4] Ensure goggles and face shield are clean and unscratched.

    • Gather all necessary equipment, including spark-proof tools, spill kits, and waste containers, and place them inside the fume hood before retrieving the chemical.[5][7]

  • Handling and Transfer:

    • Don all required PPE as outlined in Table 2.

    • When transferring the chemical from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[4][7]

    • Perform all manipulations and reactions deep within the fume hood, at least 6 inches from the sash.

    • Keep the container tightly closed when not in use.[4][12]

  • Storage:

    • Store the chemical in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and strong oxidizing agents.[1][5][7]

Emergency Preparedness: Spill Response

Immediate and correct response to a spill is critical to preventing exposure and further hazards.

G cluster_major Major Spill cluster_minor Minor Spill spill Spill Occurs assess Assess Risk (Size, Location) spill->assess evacuate Evacuate Area assess->evacuate Large / Outside Hood alert Alert Colleagues assess->alert Small / Contained in Hood alarm Activate Alarm evacuate->alarm call Call Emergency Response (911 / EHS) alarm->call ppe Don Spill Response PPE (incl. Respirator) alert->ppe contain Contain with Absorbent ppe->contain cleanup Collect with Spark-Proof Tools contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Caption: Decision workflow for chemical spill response.

Small Spill Cleanup Protocol (Inside a Fume Hood):
  • Alert personnel in the immediate area.

  • If not already worn, don the full PPE ensemble, including a respirator.

  • Contain the spill by applying an inert absorbent material (e.g., sand, vermiculite) around the perimeter and then covering the spill. Do not use combustible materials like paper towels.

  • Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[1]

  • Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as halogenated hazardous waste.

  • Contact your institution's Environmental Health & Safety (EHS) office for pickup of the hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area immediately and call emergency services.[13]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring safety and environmental protection.

PPE Removal and Decontamination:

  • Gloves: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them as hazardous waste.[4]

  • Lab Coat/Apron: If contaminated, remove the lab coat carefully and have it professionally decontaminated. Disposable aprons should be placed in the solid hazardous waste stream.

  • Goggles/Face Shield: Clean and decontaminate reusable eye and face protection according to institutional guidelines.

Waste Management Protocol:

  • Classification: this compound and any materials contaminated with it must be classified as halogenated organic hazardous waste .[14][15]

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste to ensure proper disposal and to manage costs, as disposal methods differ significantly.[15][16]

  • Containment: Collect liquid waste in a dedicated, leak-proof, and clearly labeled container with a screw-top cap.[13][15] Solid waste (contaminated gloves, absorbent pads) should be collected in a separate, compatible container.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6][7] Do not pour this chemical down the drain or release it into the environment.[4][7]

By adhering to these stringent PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • Cornell University. (n.d.). 7.2 Organic Solvents.
  • Princeton University. (n.d.). Section 6C: Protective Equipment.
  • BenchChem. (2025). Essential Safety and Operational Guide for 1-Bromo-3,5-difluorobenzene-d3.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-difluorobenzene 98%.
  • Capot Chemical Co., Ltd. (2009). MSDS of 1-Bromo-2,3-difluorobenzene.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Autech Industry Co.,Ltd. (n.d.). 1-Bromo-2,3-difluorobenzene CAS No.: 38573-88-5.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Bromo-3,5-difluorobenzene.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Bromo-3,5-difluorobenzene.
  • Fisher Scientific. (2025). Safety Data Sheet - 1-Bromo-2,5-difluorobenzene.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • ChemicalBook. (2025). 1-Bromo-3,5-difluorobenzene - Safety Data Sheet.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • TCI Chemicals. (2025). Safety Data Sheet - 1-Bromo-3,5-difluorobenzene.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Echemi. (n.d.). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets.
  • Synquest Labs. (n.d.). 1-Bromo-3-fluorobenzene Safety Data Sheet.
  • Alfa Aesar. (n.d.). Safety Data Sheet - 1-Bromo-3,5-difluorobenzene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.